Aceclofenac
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID50085951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
| Record name | Aceclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclofenac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Cellular Pharmacology of Aceclofenac
Mechanisms of Action of Aceclofenac
This compound's interaction with the two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, is a cornerstone of its pharmacological activity. COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammatory responses. drugbank.com this compound inhibits both isoforms, but it does so with a notable preference for COX-2. dovepress.comdrugbank.com
Interestingly, some research suggests that the inhibition of COX isozymes by this compound is not a direct action but requires its biotransformation into active metabolites. nih.govnih.gov In short-term in vitro assays, this compound and its primary metabolite, 4'-hydroxythis compound (B13806639), did not significantly affect COX-1 or COX-2 activity. nih.gov However, in longer-term assays, both compounds suppressed the isoforms, which coincided with their conversion to diclofenac (B195802) and 4'-hydroxy-diclofenac, respectively. nih.gov This indicates that this compound functions as a prodrug, with its metabolites being the active COX-inhibiting agents. nih.govscispace.com
This compound is characterized as a preferential COX-2 inhibitor. indexcopernicus.comresearchgate.netjemds.in This selectivity is a key feature that distinguishes its pharmacological profile. Studies have demonstrated that this compound inhibits the COX-2 enzyme to a much greater extent than the COX-1 enzyme. One report indicates that this compound can inhibit COX-2 by 97% while inhibiting COX-1 by only 46%. indexcopernicus.comresearchgate.netjemds.injemds.in
This preferential action is further quantified by the half-maximal inhibitory concentration (IC50) values. In human whole blood assays, this compound displayed significantly more selectivity towards COX-2 with an IC50 of 0.77 µM, compared to an IC50 of over 100 µM for COX-1. nih.govdrugbank.com Its metabolite, 4'-hydroxythis compound, also shows minimal inhibition of COX-2 with an IC50 value of 36 µM. nih.govdrugbank.com For comparison, the metabolite diclofenac potently inhibits both COX-1 (IC50 of 0.6 µM) and COX-2 (IC50 of 0.04 µM). nih.gov The plasma concentrations of diclofenac derived from oral this compound administration are sufficient to cause a greater than 97% inhibition of COX-2. nih.gov
The limited interaction of this compound with the COX-1 isoform has significant pharmacological implications, primarily related to its tolerability profile. patsnap.com The preferential inhibition of COX-2 over COX-1 means that the physiological functions maintained by COX-1, such as the production of gastroprotective prostaglandins (B1171923), are less affected. indexcopernicus.comresearchgate.net
This COX-1-sparing effect is attributed to the limited but sustained biotransformation of this compound into diclofenac. nih.gov Although diclofenac itself is a potent inhibitor of both COX isoforms, the lower plasma concentrations of diclofenac achieved after administering this compound lead to a minor and shorter inhibition of COX-1 compared to direct administration of diclofenac. nih.gov For instance, treatment with this compound resulted in a 46% inhibition of COX-1, whereas treatment with diclofenac led to an 82% inhibition. nih.gov Furthermore, ex vivo studies have confirmed that COX-1-dependent thromboxane (B8750289) B2 synthesis is inhibited significantly less by this compound than by diclofenac. nih.gov
The central therapeutic effect of this compound is the modulation of prostaglandin (B15479496) synthesis. dovepress.com Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators that cause vasodilation, swelling, and pain during inflammation. dovepress.com By inhibiting the COX enzymes, this compound effectively blocks the conversion of arachidonic acid into these pro-inflammatory prostaglandins. pacehospital.com
Research has shown that this compound's ability to inhibit PGE2 production is mediated by its intracellular conversion to active metabolites like diclofenac and 4'-hydroxy diclofenac. nih.gov Studies on human rheumatoid synovial cells revealed that while this compound itself did not inhibit COX-1 or COX-2 directly, it did inhibit interleukin-1beta-induced PGE2 production, which was concurrent with its conversion to diclofenac. nih.gov Both this compound and its metabolites have been demonstrated to fully block PGE2 synthesis in IL-1beta-stimulated human chondrocytes. nih.gov This inhibitory effect on PGE2 has been confirmed in clinical settings, where this compound treatment reduced PGE2 levels in the synovial fluid of patients with acute knee osteoarthritis. dovepress.com
The metabolism of arachidonic acid can proceed via two major enzymatic pathways: the cyclooxygenase pathway leading to prostaglandins and the lipoxygenase (LOX) pathway leading to leukotrienes. Inhibition of the COX pathway can potentially shunt arachidonic acid towards the LOX pathway, increasing the production of leukotrienes, which are potent pro-inflammatory mediators.
However, studies on the specific effects of this compound on leukotriene pathways are limited. One study investigating the effect of diclofenac, a major metabolite of this compound, found that it could regulate leukotriene production by modulating the uptake and release of arachidonic acid in leukocytes, rather than by directly inhibiting the 5-lipoxygenase enzyme. nih.gov It was shown to enhance the reincorporation of arachidonic acid into triacylglycerols, thereby reducing its availability for conversion into leukotrienes. nih.gov
Beyond its primary action on the cyclooxygenase pathway, this compound exhibits several pharmacological effects that are not mediated by COX inhibition. These additional mechanisms contribute to its broad anti-inflammatory profile.
Inhibition of Inflammatory Cytokines: this compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.govdrugbank.com The inhibition of IL-6 is thought to be mediated by its metabolite, diclofenac. drugbank.com Studies have demonstrated that this compound and its metabolites significantly decrease IL-6 production in stimulated human chondrocytes. nih.gov Furthermore, in patients with rheumatoid arthritis, this compound therapy led to a reduction in IL-1β and TNFα levels. indexcopernicus.com
Effects on Neutrophil Adhesion: this compound can interfere with the process of neutrophil adhesion to the endothelium, a critical step in the inflammatory response. drugbank.com It achieves this by inducing a significant decrease in the expression of L-selectin (CD62L), a cell adhesion molecule on the surface of neutrophils. drugbank.comnih.govresearchgate.net This effect has been observed to be more potent and rapid compared to other NSAIDs. nih.gov
Inhibition of Nitric Oxide Synthesis: In human articular chondrocytes, this compound has been found to decrease the production of nitric oxide (NO), a molecule that can have pro-inflammatory and catabolic effects in joints at high concentrations. drugbank.comnih.gov This effect appears to be mediated by its metabolite 4'-hydroxythis compound, which inhibits NO production stimulated by both IL-1beta and lipopolysaccharide (LPS). nih.gov
Chondroprotective Effects: this compound has demonstrated potential chondroprotective properties by stimulating the synthesis of glycosaminoglycans (GAGs) in human osteoarthritic cartilage. drugbank.comactascientific.comnih.gov This effect is thought to be mediated by the inhibition of IL-1 activity. drugbank.comactascientific.com Specifically, the metabolite 4'-hydroxythis compound is believed to be responsible for these chondroprotective effects by suppressing the IL-1 mediated production of matrix metalloproteinases and interfering with the release of proteoglycans from chondrocytes. nih.govdrugbank.comresearchgate.net Studies have shown that this compound can increase the synthesis of proteoglycans and hyaluronic acid in cartilage explants. actascientific.comnih.gov
Non-Cyclooxygenase Mediated Pharmacological Effects of this compound
Impact of this compound on Cytokine Expression
This compound significantly influences the expression of several pro-inflammatory and anti-inflammatory cytokines, which are pivotal in orchestrating the inflammatory response.
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): In vitro studies have demonstrated that this compound can reduce the expression of IL-1β and TNF-α in cultured osteoarthritic chondrocytes stimulated by IL-1β. nih.gov Furthermore, in patients with rheumatoid arthritis, with or without chronic kidney disease, treatment with this compound led to a notable reduction in the levels of IL-1β and TNF-α. indexcopernicus.com
Interleukin-6 (IL-6): this compound and its metabolites, 4'-hydroxythis compound and diclofenac, have been shown to significantly decrease the production of IL-6 in human chondrocytes stimulated by either IL-1β or lipopolysaccharide (LPS). nih.gov All NSAIDs tested in one study, including this compound, showed a pronounced inhibitory effect on the production of IL-6 by interface membranes from loose hip or knee endoprostheses. researchgate.net
Interleukin-1 Receptor Antagonist (IL-1Ra): In contrast to its inhibitory effects on pro-inflammatory cytokines, this compound has been found to increase the synthesis of the anti-inflammatory cytokine IL-1Ra in human articular chondrocytes. nih.gov This effect is noteworthy as IL-1Ra can counteract the catabolic effects of IL-1 in cartilage. nih.gov
| Cytokine | Effect of this compound | Study Context |
| Interleukin-1β (IL-1β) | ↓ | Osteoarthritic chondrocytes nih.gov, Rheumatoid arthritis patients indexcopernicus.com |
| Tumor Necrosis Factor-α (TNF-α) | ↓ | Osteoarthritic chondrocytes nih.gov, Rheumatoid arthritis patients indexcopernicus.com |
| Interleukin-6 (IL-6) | ↓ | Human chondrocytes nih.gov, Interface membranes from loose endoprostheses researchgate.net |
| Interleukin-1 Receptor Antagonist (IL-1Ra) | ↑ | Human articular chondrocytes nih.gov |
This compound Modulation of Nitric Oxide Synthase Activity
Nitric oxide (NO) is a key signaling molecule in inflammation, and its production is catalyzed by nitric oxide synthase (NOS). High concentrations of NO can have detrimental effects on chondrocyte function. nih.gov this compound has been shown to modulate NOS activity and NO production.
Specifically, this compound can inhibit the synthesis of nitric oxide in human articular chondrocytes. nih.govdrugbank.com While this compound itself was found to be without effect on IL-1β- or LPS-stimulated nitric oxide production in one study, its metabolite, 4'-hydroxythis compound, inhibited NO production stimulated by both. nih.gov This suggests that the in vivo modulation of NO by this compound may be partially mediated by its metabolites. The regulation of iNOS expression is complex, involving a delicate balance of microbial stimuli and host-derived cytokines. nih.gov
Chondroprotective Mechanisms of this compound
A distinguishing feature of this compound is its potential to exert chondroprotective effects, which is particularly relevant in the context of osteoarthritis.
Glycosaminoglycan (GAG) Synthesis: this compound has a stimulatory effect on the synthesis of glycosaminoglycans (GAGs), a critical component of the cartilage matrix. actascientific.com This effect may be attributed to the inhibition of IL-1 activity, which in turn allows for the expression of endogenous growth factors. actascientific.com It has also been shown to increase GAG production in cartilage from osteoarthritis patients. nih.gov
Matrix Metalloproteinase (MMP) Inhibition: The main metabolite of this compound, 4'-hydroxythis compound, has been demonstrated to down-regulate the production of pro-matrix metalloproteinase-1 (pro-MMP-1) and pro-matrix metalloproteinase-3 (pro-MMP-3) in rabbit articular chondrocytes and synoviocytes. nih.gov This action helps to prevent the degradation of the cartilage matrix.
Proteoglycan Release: 4'-hydroxythis compound also interferes with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, further contributing to the preservation of cartilage integrity. nih.gov
| Chondroprotective Action | Mechanism | Key Molecule(s) Involved |
| Stimulates Matrix Synthesis | Increased production of glycosaminoglycans (GAGs) | Glycosaminoglycans actascientific.com |
| Inhibits Matrix Degradation | Down-regulation of pro-matrix metalloproteinases | pro-MMP-1, pro-MMP-3 nih.gov |
| Prevents Proteoglycan Loss | Interference with proteoglycan release | Sulfated-glycosaminoglycans nih.gov |
Influence of this compound on Cellular Apoptosis
The influence of this compound on cellular apoptosis (programmed cell death) is an area of ongoing investigation. Its primary metabolite, diclofenac, has been shown to induce apoptosis in human cholangiocarcinoma cell lines. nih.govnih.gov Studies have indicated that diclofenac can increase caspase-3/7 activity, which are key executioner caspases in the apoptotic cascade. nih.govnih.gov While these findings are with a metabolite, they suggest a potential pathway through which this compound may influence cell turnover in inflammatory and proliferative conditions.
Receptor and Enzyme Interactions of this compound
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. nih.govdrugbank.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins. nih.govpatsnap.com
This compound exhibits preferential inhibition of COX-2 over COX-1. nih.govactascientific.com The IC50 ratio (COX-2/COX-1) for this compound is reported to be 0.26. nih.gov In a human whole blood assay, this compound weakly inhibited COX-1 with an IC50 value greater than 100 microM, but decreased COX-2 activity by 50% at a concentration of 0.77 microM. nih.gov Its main metabolite, 4'-hydroxythis compound, also minimally inhibits COX-2. drugbank.com
| Enzyme | This compound IC50 | 4'-hydroxythis compound IC50 | Diclofenac IC50 |
| COX-1 (human whole blood) | >100 µM nih.gov | >100 µM nih.gov | 0.6 µM nih.gov |
| COX-2 (human whole blood) | 0.77 µM nih.gov | 36 µM nih.gov | 0.04 µM nih.gov |
Beyond COX enzymes, this compound also affects the function of cell adhesion molecules. It has been shown to decrease the expression of L-selectin on human neutrophils, which can interfere with neutrophil adhesion to the endothelium, an important step in the inflammatory process. researchgate.netnih.gov
Intracellular Signaling Pathway Modulation by this compound
The effects of this compound on cytokine expression and other cellular processes are mediated through the modulation of various intracellular signaling pathways. While direct studies on this compound's comprehensive impact on these pathways are still emerging, its known downstream effects provide insights into its mechanisms.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. The metabolite of this compound, diclofenac, has been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus. biomolther.org This inhibition of NF-κB activation likely underlies the observed reduction in the expression of NF-κB-dependent pro-inflammatory genes, such as those for certain cytokines.
Furthermore, the effects of this compound on nitric oxide production and chondrocyte function suggest potential interactions with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which are known to be involved in the cellular responses to inflammatory stimuli. nih.govnews-medical.net However, more direct research is needed to fully elucidate the specific intracellular signaling pathways directly modulated by this compound itself.
Pharmacokinetics of Aceclofenac: Dispositional Dynamics
Aceclofenac Absorption Dynamics
Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract, circulating primarily as the unchanged drug. drugbank.comnih.govnih.govfabad.org.tr This efficient absorption is a key characteristic of its pharmacokinetic profile.
Factors Influencing this compound Bioavailability
Several factors can modulate the bioavailability of this compound, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Formulation: The pharmaceutical formulation plays a crucial role in the bioavailability of this compound. Advanced drug delivery systems have been developed to overcome its solubility challenges.
Inclusion Complexes: Incorporating this compound into an inclusion complex with hydroxypropyl-β-cyclodextrin has been shown to improve its solubility and dissolution rate. nih.gov This can lead to a significant enhancement in the extent of absorption, with studies showing a 1.75-fold increase compared to the pure drug and a 1.2-fold increase compared to a standard marketed tablet. nih.gov
Nanosuspensions and Nanoemulsions: Technologies like nanosuspensions and nanoemulsions reduce the particle size of the drug, thereby increasing the surface area for dissolution and enhancing bioavailability. sifisheriessciences.comnih.gov Transdermal application of nanoemulsion formulations can bypass the first-pass metabolism in the liver, leading to a 2.60 to 2.95-fold increase in bioavailability compared to oral tablets. walshmedicalmedia.comresearchgate.net
Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation. walshmedicalmedia.comresearchgate.net Studies in rats have indicated a low absolute oral bioavailability of approximately 15%, which is attributed to this extensive metabolism. nih.govsigmaaldrich.com
Rate and Extent of this compound Absorption
The rate and extent of this compound absorption are quantified by key pharmacokinetic parameters. After oral administration, peak plasma concentrations (Cmax) are typically reached between 1.25 to 3.0 hours. drugbank.comnih.govnih.govthepharmajournal.com The Cmax and the area under the plasma concentration-time curve (AUC) have been shown to increase linearly with the administered dose. fabad.org.tr
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (µg.h/mL) | Reference |
|---|---|---|---|---|
| Standard Oral Tablet | 8.48 ± 0.91 | 2.5 (Median) | 19.85 ± 2.91 (AUC0-t) | nih.gov |
| Standard Oral Tablet | 13.39 | 1.5 | 28.99 (AUC0-t) | |
| Pure Drug Suspension (Rats) | 0.96 ± 0.05 | 1.0 | 3.57 ± 0.32 (AUC0-t) | nih.gov |
| Inclusion Complex Tablet (Rats) | 2.58 ± 0.11 | 0.67 | 6.24 ± 0.55 (AUC0-t) | nih.gov |
| Transdermal Nanoemulsion (Rats) | 9.4 ± 1.1 | 6.0 ± 0.31 | 61.4 ± 2.98 (AUC0-t) | walshmedicalmedia.comresearchgate.net |
This compound Distribution Characteristics
Once absorbed into the bloodstream, this compound is distributed throughout the body. Its distribution pattern is a key factor in its therapeutic action, particularly its ability to reach target sites of inflammation. The volume of distribution (Vd) for this compound is consistently reported to be approximately 25 liters. drugbank.comnih.govnih.govresearchgate.net
Protein Binding of this compound
This compound exhibits a very high degree of binding to plasma proteins, a characteristic that significantly influences its distribution and availability to tissues.
Extent of Binding: Research consistently shows that this compound is more than 99% bound to plasma proteins. drugbank.comnih.govnih.govfabad.org.trresearchgate.net One source specifies the binding to be greater than 99.7%. thepharmajournal.com
Binding Protein: The primary binding protein for this compound in the plasma is albumin. nih.govmdpi.com
Binding Stoichiometry: Studies investigating the interaction between this compound and bovine serum albumin (BSA), a protein structurally similar to human serum albumin, have indicated that the binding occurs in a 1:1 molar ratio. nih.gov This interaction is primarily driven by hydrophobic forces. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Percentage of Protein Binding | >99% | drugbank.comnih.govnih.govfabad.org.tr |
| Primary Binding Protein | Albumin | nih.govmdpi.com |
| Binding Ratio (Drug:Albumin) | Approximately 1:1 | nih.gov |
Tissue Distribution Patterns of this compound
A crucial aspect of this compound's efficacy in treating joint-related inflammatory conditions is its ability to penetrate specific tissues, most notably the synovial fluid.
Synovial Fluid Penetration: this compound effectively penetrates the synovial fluid, which is the lubricating fluid in joints. drugbank.comnih.govnih.gov This allows the drug to exert its anti-inflammatory effects directly at the site of inflammation in conditions like osteoarthritis and rheumatoid arthritis. nih.gov
Concentration in Synovial Fluid: Studies have demonstrated that the concentration of this compound in the synovial fluid can reach approximately 57% to 60% of the concentration found in the plasma. drugbank.comnih.govnih.gov
Other Tissues: Upon oral administration, this compound is also distributed to various organs, with high concentrations found in the kidneys, bladder, and liver, and lower concentrations in the eyes and brain. google.com
| Tissue | Relative Concentration | Reference |
|---|---|---|
| Synovial Fluid | ~57-60% of plasma concentration | drugbank.comnih.govnih.gov |
| Kidney, Bladder, Liver | High | google.com |
| Brain, Eyes, Adipose Tissue | Low | google.com |
Blood-Brain Barrier Permeability of this compound
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). The ability of drugs to cross this barrier determines their potential for central effects.
General Permeability: Non-steroidal anti-inflammatory drugs as a class are known to be capable of crossing the blood-brain barrier. nih.govfrontiersin.org This permeability is a prerequisite for the centrally-mediated side effects sometimes associated with NSAIDs, such as dizziness and headaches. nih.govnih.gov
Factors Influencing Permeability: The high permeability characteristic of this compound as a BCS Class II drug suggests it has the lipophilicity required to traverse the lipid membranes of the BBB. drugbank.comwikipedia.org
Role of Transporters: The transport of NSAIDs across the BBB is not solely dependent on passive diffusion. Efflux transporters, which are proteins that actively pump substances out of the brain, play a significant role. nih.gov Studies on diclofenac (B195802), a major metabolite of this compound, suggest that efflux anion transporters, such as organic anion transporter-3, are involved in its transport at the BBB. researchgate.net The activity of these transporters can be influenced by inflammatory states, which may alter the brain penetration of the drug. researchgate.netnih.gov While direct quantitative studies on this compound's BBB transport are limited, the evidence from its drug class and primary metabolite strongly indicates that it does cross into the CNS, with its passage being modulated by active transport mechanisms.
Synovial Fluid Penetration of this compound
A key aspect of an anti-inflammatory drug's efficacy in treating joint-related pain and inflammation is its ability to reach the site of action. For this compound, this involves penetrating the synovial fluid, the lubricating fluid found in synovial joints. Research has shown that after oral administration, this compound successfully enters this fluid.
Studies have demonstrated that the concentration of this compound in the synovial fluid reaches approximately 57% to 81% of its concentration in the blood plasma. nih.govdovepress.comscispace.comijss-sn.com This significant penetration allows the drug to exert its therapeutic effects directly within the inflamed joint tissues. nih.govdovepress.com In patients with knee pain and synovial fluid effusion receiving multiple doses, the plasma concentration of this compound was found to be about twice that in the synovial fluid. easpublisher.com
This compound Biotransformation and Metabolism
This compound is extensively metabolized in the body, primarily in the liver. The parent drug is transformed into several other compounds, some of which are also pharmacologically active. This biotransformation process is critical to both its therapeutic action and its eventual elimination from the body.
Hepatic Metabolism Pathways of this compound
The liver is the primary site for the metabolism of this compound, where it undergoes both Phase I and Phase II metabolic reactions. These reactions are catalyzed by specific enzyme systems that modify the chemical structure of the drug.
The initial and most significant step in the metabolism of this compound is hydroxylation, a Phase I reaction. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. youtube.com Specifically, the isoform CYP2C9 has been identified as the key enzyme responsible for the conversion of this compound into its major metabolite, 4'-hydroxythis compound (B13806639). nih.govnih.govresearchgate.net
The central role of CYP2C9 has been confirmed through several experimental approaches:
Selective Inhibition: The use of sulfaphenazole, a known selective inhibitor of CYP2C9, was shown to block the formation of the hydroxylated metabolite. nih.gov
Correlation Studies: A direct correlation was observed between the rate of 4'-hydroxythis compound formation and the activity of tolbutamide (B1681337) hydroxylase, a marker for CYP2C9 activity. nih.gov
Recombinant Enzymes: Experiments using microsomes from cells specifically engineered to express human CYP2C9 demonstrated that this isoform alone could produce the 4'-hydroxylated metabolite. nih.gov
While CYP2C9 is definitively linked to 4'-hydroxylation, the specific cytochrome P450 isoform responsible for the formation of another minor metabolite, 5-hydroxythis compound, has not been conclusively identified. nih.gov
Following Phase I metabolism, this compound and its hydroxylated metabolites undergo Phase II conjugation reactions, with glucuronidation being the most prominent pathway. nih.gov This process involves the attachment of a glucuronic acid molecule to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
This conjugation makes the compounds more water-soluble and facilitates their excretion from the body, primarily via the urine. easpublisher.comdrugbank.com Approximately two-thirds of an administered dose of this compound is excreted through the kidneys, mainly in the form of glucuronidated conjugates of both the parent drug and its hydroxylated forms. easpublisher.comdrugbank.com While the specific UGT isoforms involved in this compound glucuronidation are not as extensively detailed as the CYP involvement, this pathway is a critical step in the drug's clearance. mdpi.com
Identification of this compound Metabolites
The biotransformation of this compound results in the formation of several distinct metabolites. These have been identified in various biological samples, including plasma, urine, and in vitro models using human liver cells. nih.govdrugbank.com
The primary metabolite found in human plasma is 4'-hydroxythis compound . nih.govdrugbank.comnih.gov Other identified metabolites include:
Diclofenac: Formed through the hydrolysis of the ester bond of this compound. nih.govnih.govnih.gov
5-hydroxythis compound: A minor hydroxylated metabolite. nih.govdrugbank.com
4'-hydroxydiclofenac (B1664172): A hydroxylated form of diclofenac. drugbank.comnih.gov
5-hydroxydiclofenac: Another hydroxylated form of diclofenac. nih.gov
| Metabolite Name | Formation Pathway | Significance |
|---|---|---|
| 4'-hydroxythis compound | CYP2C9-mediated hydroxylation of this compound | Major metabolite in humans nih.govdrugbank.comnih.gov |
| Diclofenac | Hydrolysis of this compound | Minor metabolite in humans nih.govnih.govnih.gov |
| 5-hydroxythis compound | Hydroxylation of this compound | Minor metabolite nih.govdrugbank.com |
| 4'-hydroxydiclofenac | Hydroxylation of Diclofenac or Hydrolysis of 4'-hydroxythis compound | Metabolite of Diclofenac and 4'-hydroxythis compound nih.govdrugbank.comnih.gov |
| 5-hydroxydiclofenac | Hydroxylation of Diclofenac | Minor metabolite nih.gov |
Metabolic Fate of this compound Active Metabolites
4'-hydroxythis compound , the main active metabolite, is further metabolized. nih.gov One of its metabolic routes is hydrolysis, which converts it into 4'-hydroxydiclofenac . nih.gov This metabolite can also be formed through a different pathway: the hydroxylation of diclofenac, which itself is a metabolite of this compound. nih.gov
Pharmacokinetic modeling has shown that the rate at which 4'-hydroxythis compound is metabolized is significantly faster than the metabolism rate for diclofenac. nih.govresearchgate.net Furthermore, the generation of 4'-hydroxydiclofenac is more efficient from the hydroxylation of diclofenac than from the hydrolysis of 4'-hydroxythis compound. nih.govresearchgate.net Ultimately, these active metabolites and their subsequent products are, like the parent compound, conjugated (primarily through glucuronidation) and excreted. nih.govdrugbank.com
The disposition of this compound within the body is characterized by its routes of elimination and excretion, the rate at which it is cleared, and the variability of these processes among individuals.
This compound Elimination and Excretion Routes
The primary pathway for the elimination of this compound and its metabolites from the body is through the kidneys. drugbank.com Renal excretion is the main route, accounting for approximately 70-80% of the drug's clearance. drugbank.comnih.gov Following oral administration, about two-thirds of the dose is excreted in the urine. drugbank.comfabad.org.tr The excreted compounds are predominantly the metabolites of this compound, mainly in their glucuronidated and hydroxylated forms. drugbank.comgoogle.com Unchanged this compound accounts for only a small fraction of the renally excreted dose. google.com
The metabolism of this compound, which precedes excretion, occurs in human hepatocytes. nih.gov The principal metabolite formed is 4'-hydroxythis compound. fabad.org.trnih.govnih.gov Other minor metabolites that have been identified include 5-hydroxythis compound, diclofenac, 5-hydroxydiclofenac, and 4'-hydroxydiclofenac. nih.govfabad.org.tr The hydroxylation of this compound to its main metabolite, 4'-hydroxythis compound, is mediated by the cytochrome P450 enzyme, specifically CYP2C9. drugbank.comnih.gov These metabolites are then further conjugated before being eliminated via the urine. nih.gov
Table 1: Major Metabolites of this compound Found in Human Plasma and Urine
| Metabolite Name | Metabolic Pathway | Notes |
| 4'-hydroxythis compound | Hydroxylation (via CYP2C9) | The primary and major metabolite detected in plasma. drugbank.comnih.govfabad.org.trnih.gov |
| 5-hydroxythis compound | Hydroxylation | A minor metabolite. nih.govfabad.org.tr |
| Diclofenac | Hydrolysis | A minor metabolite. nih.govfabad.org.tr |
| 4'-hydroxydiclofenac | Hydroxylation | A minor metabolite. nih.govnih.gov |
| 5-hydroxydiclofenac | Hydroxylation | A minor metabolite. fabad.org.tr |
Biliary Excretion of this compound
While renal excretion is the predominant route, a smaller portion of an this compound dose is eliminated through the biliary system. Approximately 20% of the administered dose is excreted in the feces, which is indicative of biliary excretion. drugbank.comfabad.org.tr This pathway complements the primary renal route to ensure the complete elimination of the drug and its byproducts from the systemic circulation.
Half-Life Determination of this compound
The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the plasma to reduce by half. For this compound, the mean plasma elimination half-life is consistently reported to be approximately 4 hours. drugbank.comnih.govfabad.org.trnih.gov Some studies have reported a slightly more specific range of 4.0 to 4.3 hours. google.com This relatively short half-life suggests that this compound does not accumulate in the body with regular dosing. nih.gov
Table 2: Reported Elimination Half-Life of this compound
| Study Finding | Reported Half-Life (t½) | Source Citation |
| Mean plasma elimination half-life | ~ 4 hours | drugbank.comnih.govfabad.org.trnih.gov |
| Biological half-life | 2-4 hours | nih.govjksrr.org |
| Average plasma elimination half-life | 4 - 4.3 hours | google.com |
Pharmacokinetic Variability of this compound
The pharmacokinetic profile of this compound can exhibit variability, which can be categorized as either inter-individual or intra-individual.
Inter-Individual Pharmacokinetic Variability of this compound
Inter-individual variability refers to the differences in pharmacokinetic parameters observed among different individuals. While some studies designed to assess bioequivalence between different formulations of this compound have reported no significant inter-subject variation, other factors can contribute to differences between people. nih.govnih.govrepec.org
One source of this variability is genetic polymorphism in metabolic enzymes. The metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) is influenced by genetic variations in the CYP2C9 enzyme. mdpi.com Individuals can be classified as poor, intermediate, or normal metabolizers based on their CYP2C9 alleles, which can affect drug clearance and plasma concentrations. mdpi.com However, the clinical impact of these genetic differences may be less pronounced for drugs like this compound that are metabolized through multiple pathways. mdpi.com
Studies have also compared the pharmacokinetics of this compound across different ethnic populations. For instance, one study found no significant difference in the pharmacokinetic parameters of this compound between Pakistani and UK populations, suggesting that ethnicity may not be a major source of variability for this drug. However, the same study did note a variation between subject coefficients of 17.38% for the ratio of product means.
Intra-Individual Pharmacokinetic Variability of this compound
Intra-individual variability refers to the fluctuations in pharmacokinetic parameters observed within the same individual on different occasions. Bioequivalence studies involving this compound have generally found no significant intra-subject variation, indicating a consistent pharmacokinetic profile within an individual under controlled conditions. nih.govnih.govrepec.org The lack of accumulation with repeated dosing further supports the low intra-individual variability of this compound. nih.gov
Pharmacodynamics of Aceclofenac: Biomarker Responses and Efficacy Proxies
Relationship Between Aceclofenac Exposure and Pharmacological Effect
The pharmacological effect of this compound is closely linked to its exposure, specifically its absorption, distribution to the site of inflammation, and metabolism. As a phenylacetic acid derivative, this compound is administered orally and is observed to be rapidly and completely absorbed. researchgate.netnih.gov Peak plasma concentrations are typically reached between 1.25 to 3.0 hours after ingestion. researchgate.netnih.gov The drug is highly bound to plasma proteins (over 99%) and has a volume of distribution of approximately 25 liters. researchgate.netnih.gov
A crucial aspect of its exposure-effect relationship is its ability to penetrate synovial fluid, the primary site of action in rheumatic conditions. After administration, this compound concentrations in the synovial fluid reach approximately 57% of the concentrations found in the plasma, ensuring the drug is available to exert its anti-inflammatory and analgesic effects directly within the affected joint. researchgate.netnih.gov
The clinical efficacy, a direct pharmacological effect, has been quantified in studies measuring pain relief. In a prospective, randomized clinical trial involving patients with chronic lower back pain, treatment with this compound resulted in a statistically significant reduction in pain intensity as measured by the Visual Analogue Scale (VAS). semanticscholar.orgnih.gov This demonstrates a clear correlation between the administration of the drug (exposure) and its intended therapeutic outcome (pharmacological effect). The primary mechanism for this effect is the inhibition of prostaglandin (B15479496) synthesis, a key process in inflammation and pain signaling. nih.gov
Table 1: Clinical Efficacy of this compound in Chronic Lower Back Pain
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value | Source |
|---|---|---|---|---|
| Pain Intensity (VAS, 0-100 mm) | 64.0 ± 13.1 | 45.5 ± 20.8 | <0.05 | semanticscholar.org |
This compound Impact on Inflammatory Biomarkers
Prostaglandin E2 Levels Modulation by this compound
This compound significantly modulates the levels of Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain. nih.govnih.gov Its mechanism of action is primarily through the potent inhibition of the cyclooxygenase (COX) enzyme, particularly showing selectivity for the COX-2 isoform which is induced during inflammation. researchgate.netnih.govclinicaltrials.gov
Interestingly, this compound itself has a low intrinsic inhibitory effect on COX enzymes. nih.gov Its pharmacological activity is largely due to its intracellular conversion into active metabolites. nih.govnih.gov Studies have shown that this compound is metabolized within human rheumatoid synovial cells and other inflammatory cells into compounds such as diclofenac (B195802) and 4'-hydroxy diclofenac, which are potent inhibitors of both COX-1 and COX-2. nih.gov This conversion leads to a marked reduction in the production of PGE2. nih.gov
Clinical research in patients with osteoarthritis (OA) confirms these findings. A study involving 30 OA patients scheduled for knee replacement surgery demonstrated that three months of treatment with this compound significantly decreased the interleukin-1β (IL-1β)-induced release of PGE2 in cartilage and chondrocytes. researchgate.netnih.gov The treatment also reduced PGE2 levels in the synovial fluid. researchgate.netnih.gov
Table 2: Effect of this compound on Prostaglandin E2 Synthesis in Osteoarthritis
| Biomarker | Effect | Tissue/Cell Type | Finding | Source |
|---|---|---|---|---|
| PGE2 | Inhibition | Synovial Fluid | Reduced PGE2 levels (p<0.05 vs. control) | researchgate.netnih.gov |
| PGE2 | Inhibition | Cartilage & Chondrocytes | Decreased IL-1β-induced release of PGE2 | researchgate.netnih.gov |
C-Reactive Protein (CRP) Response to this compound
In contrast, a meta-analysis comparing celecoxib (B62257) with diclofenac (a major metabolite of this compound) for knee osteoarthritis found that celecoxib showed a greater reduction in CRP levels than diclofenac. semanticscholar.org Given that this compound's effects are partly mediated by its conversion to diclofenac, its impact on CRP may be limited. CRP levels above 10 mg/L are generally considered to indicate significant inflammation. medicalnewstoday.com While this compound effectively manages the pain and swelling associated with inflammatory conditions, its use does not consistently lead to a direct and substantial reduction of CRP levels in the blood. nih.govmedicalnewstoday.com
Erythrocyte Sedimentation Rate (ESR) Modulation by this compound
The modulation of the Erythrocyte Sedimentation Rate (ESR), another non-specific marker of inflammation, by this compound appears to be more significant than its effect on CRP. In a retrospective study of patients with giant cell arteritis, the use of NSAIDs was associated with a statistically significant lower ESR. nih.gov
Furthermore, a comparative meta-analysis of treatments for knee osteoarthritis reported that celecoxib had an advantage over diclofenac (an this compound metabolite) in producing a greater reduction in ESR. semanticscholar.org While evidence specifically isolating the effect of this compound is limited, the data available for related NSAIDs and its primary metabolite suggest that treatment can contribute to a reduction in this inflammatory marker. nih.govsemanticscholar.org
Cytokine Profile Alterations by this compound
This compound alters the profile of several key pro-inflammatory cytokines involved in the pathogenesis of inflammatory diseases. Its action extends beyond prostaglandin inhibition to downregulating the production of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). clinicaltrials.gov
Table 3: Impact of this compound on Pro-Inflammatory Cytokines
| Cytokine | Effect | Study Context | Source |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Inhibition | Reduced expression in cultured OA chondrocytes | researchgate.netclinicaltrials.gov |
| Interleukin-6 (IL-6) | Inhibition | Decreased production in human chondrocytes | clinicaltrials.govnih.gov |
| Tumor Necrosis Factor (TNF) | Inhibition | Reduced expression in cultured OA chondrocytes | researchgate.netclinicaltrials.gov |
This compound Effects on Pain Signaling Pathways
The primary effect of this compound on pain signaling pathways is through the inhibition of prostaglandin synthesis. nih.govresearchgate.net Prostaglandins (B1171923), particularly PGE2, are crucial mediators that sensitize peripheral nerve endings to other pain-inducing stimuli, thereby lowering the pain threshold. By blocking the COX-2 enzyme and reducing PGE2 production, this compound effectively dampens this sensitization process, leading to its analgesic effect. researchgate.net
However, the mechanism of action for this compound is multifactorial and extends beyond the COX pathway. nih.gov An additional relevant mechanism involves its interference with neutrophil function. Neutrophils play a key role in the inflammatory response that underlies many painful conditions. Research has shown that this compound can decrease the expression and function of certain adhesion molecules on the surface of human neutrophils, most notably L-selectin. researchgate.net L-selectin is critical for the initial "rolling" of neutrophils along the endothelial lining of blood vessels, a prerequisite for their migration into inflamed tissue. By inducing a dramatic decrease in L-selectin expression, this compound significantly diminishes the adhesion of neutrophils to endothelial cells. researchgate.net This interference with neutrophil trafficking represents an additional anti-inflammatory and, consequently, analgesic mechanism that is distinct from prostaglandin inhibition. researchgate.net
Mentioned Chemical Compounds
This compound Influence on Cartilage Metabolism Markers
The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) in osteoarthritis (OA) are primarily attributed to their ability to reduce pain and inflammation. However, there is growing interest in the direct effects these agents may have on cartilage metabolism, as any drug that impairs the ability of chondrocytes to repair their damaged extracellular matrix could potentially accelerate tissue breakdown. nih.gov Conversely, agents that stimulate matrix synthesis or inhibit its degradation could offer benefits beyond simple symptom relief. This compound has been the subject of research in this area, with studies focusing on its influence on key biomarkers of cartilage anabolism (synthesis) and catabolism (breakdown).
In the context of OA, the health of articular cartilage is compromised, with synthetic activity reduced by nearly 50% compared to normal cartilage. actascientific.comnih.gov The primary components of the cartilage matrix are type II collagen, which provides tensile strength, and large proteoglycan molecules, like aggrecan, which bind with hyaluronan to resist compressive loads. nih.gov The degradation of these molecules is a central feature of OA, often mediated by enzymes such as matrix metalloproteinases (MMPs). nih.govtermedia.pl
Research indicates that this compound can exert a favorable or chondroprotective effect on cartilage by stimulating the synthesis of essential matrix components. actascientific.com In-vitro studies using human osteoarthritic cartilage explants have shown that this compound, at concentrations found in synovial fluid, can significantly influence the metabolism of proteoglycans and hyaluronan. nih.govnih.gov One study demonstrated that this compound, in a dose-dependent manner, increased the synthesis of both proteoglycans and hyaluronan in cartilage explants from patients with moderate and severe OA. nih.govuclouvain.be Furthermore, the drug significantly reduced the net loss of these newly synthesized molecules from the cartilage tissue. nih.govnih.gov This stimulatory effect on glycosaminoglycan (GAG) synthesis is thought to be related to this compound's ability to inhibit the activity of the pro-inflammatory cytokine Interleukin-1 (IL-1), thereby allowing for the expression of indigenous growth factor activity. actascientific.comnih.gov
Table 1: In-Vitro Effects of this compound on Proteoglycan (PG) and Hyaluronan (HA) Metabolism in Human Osteoarthritic Cartilage Data sourced from a study on human cartilage explants. nih.govnih.gov
| Biomarker Assessed | Effect Observed with this compound | Significance in Cartilage Health |
|---|---|---|
| Proteoglycan Synthesis | Increased | Enhances the cartilage's ability to resist compression and bear loads. |
| Hyaluronan Synthesis | Increased | Promotes the structural organization and aggregation of proteoglycans. |
| Loss of Proteoglycans | Reduced | Helps maintain the integrity and concentration of the cartilage matrix. |
| Loss of Hyaluronan | Reduced | Limits the diffusion and degradation of proteoglycan molecules. |
The influence of this compound on the catabolic side of cartilage metabolism, particularly on MMPs, has also been investigated. MMPs are a family of enzymes responsible for degrading extracellular matrix components like aggrecan and collagen. nih.gov A clinical study involving patients with OA examined the serum levels of MMP-1, MMP-3, MMP-8, and their tissue inhibitor (TIMP-1) after treatment. The results showed that this compound did not cause a significant variation in the concentrations of these MMPs or the MMP/TIMP-1 ratio, suggesting a relatively neutral effect on these specific systemic markers. nih.gov
Table 2: Effect of this compound on Serum Levels of MMPs and TIMP-1 in Osteoarthritis Patients Data sourced from a clinical study on OA patients. nih.gov
| Marker | Finding |
|---|---|
| MMP-1 | No significant change |
| MMP-3 | No significant change |
| MMP-8 | No significant change |
| TIMP-1 | No significant change |
Interestingly, other research focusing on the cellular level has revealed that a primary metabolite of this compound, 4'-hydroxythis compound (B13806639), possesses significant chondroprotective properties. nih.gov An in-vitro study on rabbit articular chondrocytes demonstrated that 4'-hydroxythis compound, but not this compound itself or other metabolites like diclofenac, down-regulated the IL-1-induced production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3). nih.gov This metabolite also interfered with the release of sulfated glycosaminoglycans (proteoglycans) from the chondrocytes, indicating it can suppress key catabolic pathways. nih.govresearchgate.net This suggests that the therapeutic effects of this compound on cartilage may be at least partially mediated by the actions of its 4'-hydroxythis compound metabolite. nih.gov
Table 3: In-Vitro Effects of 4'-hydroxythis compound on Rabbit Articular Chondrocytes Data sourced from a study on rabbit chondrocytes. nih.gov
| Biomarker/Process | Effect Observed with 4'-hydroxythis compound | Implication |
|---|---|---|
| Pro-MMP-1 Production | Suppressed | Reduces the potential for collagen degradation. |
| Pro-MMP-3 Production | Suppressed | Reduces the potential for proteoglycan and collagen degradation. |
| Proteoglycan Release | Suppressed | Helps preserve the structural integrity of the cartilage matrix. |
Clinical Efficacy and Therapeutic Applications of Aceclofenac
Efficacy of Aceclofenac in Musculoskeletal and Rheumatic Conditions
This compound has demonstrated significant efficacy in the management of chronic painful musculoskeletal disorders such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. dovepress.comnih.gov Clinical trials have consistently shown that this compound is at least as effective as other commonly prescribed NSAIDs in reducing pain and improving physical function in these conditions. dovepress.comnih.gov
This compound Efficacy in Osteoarthritis Management
This compound has proven to be a potent agent in the management of osteoarthritis, providing symptomatic relief and enhancing the quality of life for patients. drugbank.com
In patients with osteoarthritis of the knee, this compound has been shown to decrease pain, reduce the severity of the disease, and improve the functional capacity of the knee to a degree comparable to other NSAIDs like diclofenac (B195802), piroxicam (B610120), and naproxen (B1676952). drugbank.com A multicenter, randomized, double-blind study comparing this compound with diclofenac in patients with knee osteoarthritis revealed that both treatments led to significant improvements in pain intensity. nih.gov However, patients' subjective assessment of pain relief was significantly greater with this compound, with 71% of patients in the this compound group reporting improvement compared to 59% in the diclofenac group. nih.gov
Another randomized, double-blind comparative clinical trial in an Indian population found this compound to be statistically superior to diclofenac in terms of Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, investigator's assessment, and joint tenderness. nih.govtandfonline.com Furthermore, a study comparing this compound with piroxicam in osteoarthritis of the knee demonstrated a more rapid improvement in knee flexion in the this compound group after 15 days of treatment. achnil.com
A 4-week, multicenter, randomized, comparative clinical study evaluated a controlled-release (CR) formulation of this compound against an immediate-release (IR) formulation in patients with chronic knee osteoarthritis. nih.gov Both formulations were found to be equally effective in improving pain as measured by the visual analogue scale (VAS) and Knee injury and Osteoarthritis Outcome Score (KOOS). nih.gov
Table 1: Comparative Efficacy of this compound in Osteoarthritis
| Comparator | Key Findings | Reference |
|---|---|---|
| Diclofenac | Both effective in improving pain intensity; this compound showed a trend towards greater improvement in knee movement and significantly better patient-reported pain relief. | nih.gov |
| Diclofenac | This compound was statistically superior in improving WOMAC scores, investigator's assessment, and joint tenderness. | nih.govtandfonline.com |
| Piroxicam | Both showed significant improvement; this compound led to a more rapid improvement in knee flexion. | achnil.com |
| Naproxen | This compound was found to be a well-tolerated alternative to naproxen in the treatment of osteoarthritis. | semanticscholar.org |
| This compound CR vs. IR | Both formulations were equally effective in improving VAS and KOOS scores. | nih.gov |
This compound Efficacy in Rheumatoid Arthritis Treatment
This compound is an effective and well-tolerated treatment for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation. nih.govnih.gov
In several randomized clinical trials, each spanning 12 to 24 weeks, this compound was found to be at least as effective as diclofenac, indomethacin (B1671933), ketoprofen, and tenoxicam (B611289) in reducing pain intensity, joint inflammation, morning stiffness, and improving hand grip strength in patients with active rheumatoid arthritis. dovepress.comresearchgate.net After up to 24 weeks of therapy, a significant reduction in joint inflammation, as assessed by Ritchie Index scores, was observed with both this compound and its comparators, with no significant differences between the treatment groups. dovepress.comresearchgate.net
A long-term, multicenter, double-blind study comparing this compound with diclofenac over six months in patients with active rheumatoid arthritis showed significant improvements in pain and inflammation for both groups, with no significant inter-group differences. nih.gov However, a trend towards greater improvement in hand grip strength was noted with this compound (22% improvement) compared to diclofenac (17% improvement). nih.gov
Furthermore, a 4-week, multicenter, double-blind, randomized, placebo-controlled study demonstrated that this compound was significantly more effective than placebo in improving the Ritchie articular index, duration of morning stiffness, joint swelling, ARA functional class, patient's and physician's global assessments, and pain. nih.gov
Table 2: Efficacy of this compound in Rheumatoid Arthritis Clinical Trials
| Comparator(s) | Duration | Key Efficacy Outcomes | Reference |
|---|---|---|---|
| Diclofenac, Indomethacin, Ketoprofen, Tenoxicam | 12-24 weeks | This compound was at least as effective in reducing pain, joint inflammation, and morning stiffness. | dovepress.comresearchgate.net |
| Diclofenac | 6 months | Both treatments showed significant improvement in pain and inflammation; this compound showed a trend for greater improvement in hand grip strength. | nih.gov |
| Placebo | 4 weeks | This compound was significantly superior in improving Ritchie articular index, morning stiffness, joint swelling, and pain. | nih.gov |
| Ketoprofen | 3 months | Both drugs showed efficacy, with a rapid improvement in the Ritchie index observed in the this compound group at 15 days. | nih.gov |
This compound Efficacy in Ankylosing Spondylitis Therapy
This compound has been established as a safe and effective treatment for ankylosing spondylitis, a chronic inflammatory disease primarily affecting the spine. nih.govnih.gov
In three 12-week, randomized clinical trials, this compound was shown to be at least as effective as indomethacin, naproxen, and tenoxicam in reducing pain and morning stiffness, and improving mobility in patients with ankylosing spondylitis. dovepress.com After 12 weeks, pain intensity was significantly reduced from baseline in patients receiving this compound or its comparators, with no significant differences between the groups. dovepress.com
A 3-month, multicenter, double-blind, parallel study comparing this compound with tenoxicam in 273 patients with active ankylosing spondylitis found that seven of the eight efficacy variables, including morning stiffness and a visual analog pain scale, improved significantly in both groups, with no differences between the two treatments at the end of the study. nih.gov Similarly, a 3-month multicenter, double-blind trial comparing this compound with indomethacin in 310 patients with active ankylosing spondylitis found no significant differences between the treatments for any efficacy variable, with both showing significant improvements in pain, morning stiffness, and spinal mobility. nih.gov
A small, 12-week study suggested that combining this compound with a fixed-dose of tramadol/paracetamol may offer marginal benefits over this compound monotherapy in reducing disease activity in patients with ankylosing spondylitis. nih.gov
Table 3: Comparative Efficacy of this compound in Ankylosing Spondylitis
| Comparator | Duration | Key Findings | Reference |
|---|---|---|---|
| Indomethacin, Naproxen, Tenoxicam | 12 weeks | This compound was at least as effective in reducing pain and morning stiffness and improving mobility. | dovepress.com |
| Tenoxicam | 3 months | Both drugs were similar in terms of safety and effectiveness in treating active ankylosing spondylitis. | nih.gov |
| Indomethacin | 3 months | This compound and indomethacin did not differ in efficacy, both significantly improving pain and spinal mobility. | nih.gov |
This compound Efficacy in Other Arthropathies
The therapeutic benefits of this compound extend to other painful arthropathies and musculoskeletal conditions. dovepress.comnih.gov It is indicated for the treatment of inflammatory and painful processes such as low back pain, scapulohumeral periarthritis, and extra-articular rheumatism. dovepress.comnih.gov Several randomized clinical studies have demonstrated that this compound is at least as effective as other NSAIDs, including diclofenac, nabumetone, naproxen, and piroxicam, in reducing pain and/or improving functional capacity in patients with low back pain. dovepress.comresearchgate.net
This compound Efficacy in Acute Pain Syndromes
This compound is also effective in the management of acute pain, including post-operative pain. nih.goverpublications.com
Post-Operative Pain Management with this compound
Clinical studies have demonstrated the efficacy of this compound in managing post-operative pain, particularly after dental and perineal surgery.
In the context of post-operative pain following third molar surgery, a randomized open-label comparative study found this compound to be an effective and superior analgesic compared to diclofenac sodium in treating moderate to severe acute pain. nih.gov this compound demonstrated a more rapid onset and longer duration of action. nih.gov Another study comparing the pre-emptive analgesic effects of this compound and diclofenac after mandibular third molar extraction concluded that a single pre-emptive dose of this compound was more effective. researchgate.net Patients in the this compound group had less post-operative pain at all time intervals, with the difference being statistically significant at 8, 10, 12, and 24 hours. researchgate.net Furthermore, a study comparing this compound to a placebo after the surgical removal of impacted wisdom teeth showed significant improvement in pain relief, mouth opening ability, and swelling reduction in the this compound group. erpublications.com
This compound has also been evaluated for the management of post-episiotomy pain. A double-blind study comparing a single dose of this compound with paracetamol in patients with severe episiotomal pain found that the analgesic effect of this compound was superior to that of paracetamol. nih.gov Another controlled double-blind study showed a progressive and marked reduction in pain in patients treated with this compound for post-episiotomal pain. nih.gov
However, a systematic review that identified only one study on the use of oral this compound for post-operative pain concluded that at a single dose of 150 mg, its efficacy could not be distinguished from placebo in patients with established post-operative pain after third molar extraction. nih.gov This highlights the need for further research to establish the effective dose of this compound in this setting. nih.gov
Table 4: Efficacy of this compound in Post-Operative Pain
| Type of Surgery | Comparator | Key Findings | Reference |
|---|---|---|---|
| Third Molar Surgery | Diclofenac | This compound was superior in treating moderate to severe acute pain with a more rapid onset and longer duration of action. | nih.gov |
| Third Molar Surgery (Pre-emptive) | Diclofenac | Pre-emptive this compound was more effective in reducing post-operative pain. | researchgate.net |
| Third Molar Surgery | Placebo | This compound showed significant improvement in pain relief, mouth opening, and swelling reduction. | erpublications.com |
| Episiotomy | Paracetamol | The analgesic effect of this compound was superior to that of paracetamol. | nih.gov |
Dental Pain Alleviation by this compound
This compound has demonstrated significant efficacy in the management of acute dental pain, particularly in postoperative settings such as after third molar surgery. Its analgesic properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) responsible for pain and inflammation.
Clinical studies have shown that this compound is an effective option for controlling dental pain. In a study comparing this compound with diclofenac for pain relief after third molar surgery, this compound was found to be a superior analgesic with a more rapid onset and longer duration of action. clinconnect.io Patients treated with this compound experienced a 39% reduction in pain intensity at the 8-hour mark, compared to a 27% reduction in the diclofenac group. clinconnect.io Furthermore, the onset of analgesia was significantly faster in the this compound group. clinconnect.io
However, its comparative efficacy against other NSAIDs like ibuprofen (B1674241) has yielded mixed results. One study involving postoperative pain after third molar surgery concluded that ibuprofen provided more effective and longer-lasting analgesia compared to this compound. tandfonline.com Conversely, in the context of acute irreversible pulpitis, a condition causing severe toothache, this compound demonstrated a better analgesic effect than ibuprofen. oup.comnih.gov A randomized, double-blind trial showed a more significant reduction in pain intensity at 30 and 45 minutes with this compound compared to ibuprofen. nih.gov
The combination of this compound with paracetamol has also been explored as a multimodal approach to enhance pain relief in odontogenic pain, leveraging a synergistic effect that targets both peripheral and central pain pathways.
Dysmenorrhea Management with this compound
Primary dysmenorrhea, characterized by painful menstrual cramps, is another condition where this compound has proven to be an effective therapeutic agent. The pain in dysmenorrhea is largely caused by an overproduction of prostaglandins in the uterine lining, leading to intense uterine contractions. As an inhibitor of prostaglandin (B15479496) synthesis, this compound directly targets this underlying mechanism.
Further research has investigated the combination of this compound with an antispasmodic agent, drotaverine. A study evaluating this fixed-dose combination found it to be significantly superior to this compound monotherapy in providing pain relief for primary dysmenorrhea, particularly within the first four hours of administration. drugbank.com
Comparative Efficacy of this compound Against Other NSAIDs
The therapeutic utility of this compound is often evaluated by comparing its efficacy to that of other nonsteroidal anti-inflammatory drugs (NSAIDs). These comparisons are crucial for clinical decision-making and are typically based on outcomes in common inflammatory and painful conditions like osteoarthritis, rheumatoid arthritis, and acute pain states.
Efficacy Comparisons of this compound with Diclofenac
This compound and diclofenac are structurally related, but studies have highlighted differences in their efficacy and tolerability profiles. In the treatment of osteoarthritis, multiple studies have shown this compound to be either as effective as or superior to diclofenac. One multicentre, double-blind study in patients with osteoarthritis of the knee found that while both drugs significantly improved pain intensity, patients' subjective assessment of pain relief was significantly greater with this compound. ijbcp.com At the end of the 12-week study, 71% of patients in the this compound group reported improvement in pain intensity compared to 59% in the diclofenac group. ijbcp.com Another study focusing on an Indian population with osteoarthritis found this compound to be statistically superior to diclofenac based on WOMAC scores, investigator's assessment, and joint tenderness. semanticscholar.org
In the management of postoperative pain following oral cancer surgery, this compound was found to be as effective as diclofenac in reducing pain. researchgate.net However, for acute pain after third molar surgery, one study demonstrated that this compound provided a more rapid onset and longer duration of analgesia compared to diclofenac. clinconnect.io
| Indication | Key Finding | Supporting Study Detail | Citation |
|---|---|---|---|
| Osteoarthritis (Knee) | This compound showed significantly greater patient-reported pain relief. | 71% of this compound patients reported improvement vs. 59% with diclofenac. | ijbcp.com |
| Osteoarthritis | This compound was statistically superior in improving WOMAC scores and joint tenderness. | A randomized, double-blind trial in an Indian population. | semanticscholar.org |
| Postoperative Dental Pain | This compound demonstrated superior analgesia with faster onset and longer duration. | Pain intensity reduction at 8 hours was 39% for this compound vs. 27% for diclofenac. | clinconnect.io |
| Postoperative Pain (Oral Cancer) | This compound was as effective as diclofenac. | Mean VAS scores between the groups showed no significant difference. | researchgate.net |
Efficacy Comparisons of this compound with Ibuprofen
Comparisons between this compound and ibuprofen have been conducted primarily in the context of acute pain, especially dental pain. The results of these studies have not been uniform.
A placebo-controlled, double-blind study evaluating single doses for postoperative pain after third molar surgery found that ibuprofen was significantly superior to placebo for pain relief, whereas this compound was not found to be significantly different from placebo. nih.gov Another randomized double-blind study in a similar setting concluded that ibuprofen was more effective, with an earlier onset and longer duration of action compared to this compound. tandfonline.com
In contrast, a study on patients with acute irreversible pulpitis found that this compound provided better analgesic effects than ibuprofen. oup.comnih.gov Pain intensity was significantly lower in the this compound group at 30 and 45 minutes post-administration. nih.gov
| Indication | Key Finding | Supporting Study Detail | Citation |
|---|---|---|---|
| Postoperative Dental Pain | Ibuprofen was significantly superior to placebo; this compound was not. | Ibuprofen showed significant pain relief (P < 0.01) while this compound did not (P > 0.05). | nih.gov |
| Postoperative Dental Pain | Ibuprofen had a marginal edge over this compound in pain relief. | Statistical results showed a significant difference for drug effectiveness and pain relief (P < 0.05). | tandfonline.com |
| Acute Irreversible Pulpitis | This compound demonstrated better analgesic effect than Ibuprofen. | Pain intensity at 45 minutes was significantly lower for this compound (9.16±1.57) compared to ibuprofen (40.36±4.241). | oup.comnih.gov |
Efficacy Comparisons of this compound with Naproxen
This compound has been compared with naproxen in both chronic inflammatory conditions and acute pain settings. In a 12-week, double-blind clinical trial involving patients with active osteoarthritis of the knee, this compound was found to be as effective as naproxen. nih.gov Both treatments resulted in a significant reduction in pain at rest, pain on movement, and pain from pressure, with no statistically significant difference in efficacy found between the two drugs. nih.gov
Similarly, in the management of primary dysmenorrhea, a single dose of this compound was shown to be as effective as a single dose of naproxen. bmj.com A multicentre, crossover study found that total pain relief scores were not statistically different between the two medications, and both were significantly more effective than placebo. bmj.comnih.gov
Efficacy Comparisons of this compound with Selective COX-2 Inhibitors
This compound is often described as a preferential COX-2 inhibitor, distinguishing it from non-selective NSAIDs and the more highly selective COX-2 inhibitors (coxibs). tandfonline.comsemanticscholar.org
Clinical trials have compared this compound with selective coxibs like etoricoxib (B1671761) and celecoxib (B62257). In a study on patients with acute low back pain, both this compound and etoricoxib were clinically effective in reducing pain and improving function, with no statistically significant difference in efficacy between the two. tandfonline.com Etoricoxib demonstrated a slightly greater, though not statistically significant, reduction in pain (62.53%) compared to this compound (52.27%). tandfonline.com Another study in osteoarthritis patients found that while both drugs improved symptoms, this compound was superior in terms of change in visual analogue scale score, while etoricoxib was superior in terms of the WOMAC osteoarthritis index. nih.gov
A study comparing a combination of this compound and a proton-pump inhibitor (ilaprazole) against celecoxib monotherapy for NSAID-induced dyspepsia found no significant difference in treatment efficacy between the two groups. nih.gov A meta-analysis of observational studies calculated the relative risk of upper gastrointestinal complications and found that this compound, ibuprofen, and celecoxib had a similarly low relative risk (<2) compared to non-use of NSAIDs. nih.gov
| Comparator | Indication | Key Finding | Citation |
|---|---|---|---|
| Etoricoxib | Acute Low Back Pain | Both drugs were clinically effective with no statistically significant difference in pain reduction or functional improvement. | tandfonline.com |
| Etoricoxib | Osteoarthritis | Efficacy was mixed: this compound was superior on VAS score, while Etoricoxib was superior on WOMAC index. | nih.gov |
| Celecoxib | NSAID-induced Dyspepsia | A combination of this compound and ilaprazole (B1674436) showed comparable efficacy to celecoxib monotherapy. | nih.gov |
Long-Term Clinical Outcomes with this compound Therapy
Long-term therapy with this compound has demonstrated sustained efficacy in managing chronic inflammatory and painful conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Clinical studies extending over several months have consistently shown that this compound is effective in reducing pain and inflammation, and improving physical function.
In the context of rheumatoid arthritis , a 6-month, multi-centre, double-blind study compared the efficacy of this compound with diclofenac. Both treatment groups exhibited significant improvements in pain and inflammation, as measured by a Visual Analogue Scale (VAS) and the Ritchie Index, along with a progressive decrease in morning stiffness. nih.gov Notably, there was a trend towards a greater improvement in hand grip strength in the this compound group (22% improvement) compared to the diclofenac group (17% improvement). nih.gov Another 4-week study in patients with active rheumatoid arthritis found that this compound significantly improved the Ritchie articular index, duration of morning stiffness, joint swelling, and functional class compared to placebo. nih.gov
For osteoarthritis , long-term use of this compound has been shown to be beneficial. A meta-analysis of randomized controlled trials indicated that while there was no significant difference in pain reduction compared to other NSAIDs, this compound was more effective in improving physical function. nih.govdoi.org Studies lasting up to 12 weeks have established that this compound is at least as effective as other commonly used NSAIDs like diclofenac, naproxen, and piroxicam in reducing pain and improving functional capacity. nih.govdovepress.com Furthermore, research suggests that this compound may have chondroprotective properties, as it has been shown to stimulate glycosaminoglycan synthesis in cartilage from osteoarthritis patients and inhibit inflammatory mediators like IL-1β. nih.govnih.gov
In patients with ankylosing spondylitis , clinical trials of up to 3 months have demonstrated that this compound is as effective as other NSAIDs, such as indomethacin, naproxen, and tenoxicam, in alleviating pain, reducing morning stiffness, and enhancing mobility. nih.govdovepress.com Significant reductions in pain intensity from baseline were observed after 12 weeks of treatment with this compound, with no significant differences when compared to other active treatments. nih.gov
Regular monitoring of kidney and liver function is often recommended for patients undergoing long-term treatment with this compound. 1mg.com While generally well-tolerated, the long-term use of any NSAID, including this compound, necessitates a careful assessment of the benefit-risk profile for each individual patient. practo.commdpi.com
| Condition | Study Duration | Key Findings | Comparator | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis | 6 months | Significant improvement in pain, inflammation, and morning stiffness. Trend for greater improvement in hand grip strength (22% vs. 17%). | Diclofenac | nih.gov |
| Rheumatoid Arthritis | 4 weeks | Significant improvements in Ritchie articular index, morning stiffness, joint swelling, and pain. | Placebo | nih.gov |
| Osteoarthritis | Meta-analysis (up to 12 weeks) | More beneficial for improving physical function. No significant difference in pain reduction. | Other NSAIDs/Analgesics | nih.govdoi.org |
| Osteoarthritis of the Knee | 4 weeks | Controlled-release (CR) formulation was equivalent to immediate-release (IR) in pain relief and safety. | This compound IR | nih.gov |
| Ankylosing Spondylitis | 3 months | As effective in reducing pain and morning stiffness and improving mobility. | Indomethacin, Naproxen, Tenoxicam | nih.govdovepress.com |
Quality of Life Improvement with this compound Intervention
In a study involving patients with chronic lower back pain , treatment with both standard and controlled-release this compound resulted in a significant increase in quality of life as measured by the EuroQoL 5D (EQ-5D) index. nih.gov The calculated EQ-5D score increased significantly in both the controlled-release group (from a baseline of 0.5 to 0.7 post-treatment) and the standard this compound group (from 0.5 to 0.6 post-treatment). nih.gov Improvements were noted across multiple dimensions of the EQ-5D, including mobility, usual activities, pain/discomfort, and anxiety/depression. nih.gov
In the management of ankylosing spondylitis , a condition known to severely impact QoL, NSAIDs like this compound are a cornerstone of therapy. springermedicine.com While one study noted that the addition of tramadol/paracetamol to this compound did not lead to significant improvements in health-related quality of life measures compared to this compound monotherapy, the baseline therapy itself is recognized for its role in managing symptoms that degrade QoL. nih.gov By effectively reducing pain and stiffness, this compound helps to mitigate the debilitating effects of the disease on patients' physical and emotional well-being. nih.govspringermedicine.com The management of musculoskeletal disorders with this compound can lead to an increased quality of life for individuals suffering from chronic pain. apollopharmacy.in
| Condition | QoL Assessment Tool | Key Findings on Quality of Life | Reference |
|---|---|---|---|
| Chronic Lower Back Pain | EuroQoL 5D (EQ-5D) | Statistically significant increase in calculated EQ-5D scores post-treatment for both controlled-release (0.5 to 0.7) and standard (0.5 to 0.6) this compound. | nih.gov |
| Knee Osteoarthritis | Knee injury and Osteoarthritis Outcome Score (KOOS) - QoL Subscale | No statistically significant difference between controlled-release and immediate-release formulations on the QoL subscale over 4 weeks, but effective pain management and improved functional scores suggest a positive impact. | nih.gov |
| Ankylosing Spondylitis | Health-related quality of life measures | This compound therapy is fundamental to managing symptoms that negatively impact QoL, such as pain and stiffness. | nih.govspringermedicine.com |
| Musculoskeletal Disorders | General Assessment | Relieves pain and discomfort, increasing the quality of life for persons suffering from chronic pain. | apollopharmacy.in |
Safety Profile and Adverse Drug Reactions Adrs of Aceclofenac
Gastrointestinal Safety Profile of Aceclofenac
The gastrointestinal (GI) side effects of NSAIDs are a primary concern in clinical practice. This section explores the impact of this compound on the gastrointestinal system.
Gastric Mucosal Integrity and this compound
The protective lining of the stomach, known as the gastric mucosa, is crucial for preventing injury from gastric acid. Prostaglandins (B1171923), particularly those produced by the cyclooxygenase-1 (COX-1) enzyme, play a vital role in maintaining this mucosal barrier. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. nih.gov However, the inhibition of COX-1 can disrupt the protective mechanisms of the gastric mucosa, leading to potential damage. nih.govnih.gov
This compound is characterized as a preferential inhibitor of COX-2 over COX-1. indexcopernicus.comdrugbank.com This preferential action means that it has a lesser inhibitory effect on the COX-1 enzyme, which is responsible for producing gastroprotective prostaglandins. nih.govindexcopernicus.com This mechanism is believed to contribute to its comparatively better gastric tolerance than some other NSAIDs. drugbank.com Research indicates that while this compound does inhibit prostaglandin (B15479496) E2 (PGE2) production, its preferential COX-2 selectivity helps to preserve the homeostatic functions of COX-1, thus having a less detrimental effect on gastric mucosal integrity. nih.govresearchgate.net
Risk of Upper Gastrointestinal Events with this compound
The use of NSAIDs is associated with an increased risk of upper gastrointestinal (GI) events, such as peptic ulcers and bleeding. nih.govoup.com While generally better tolerated, this compound is not entirely without risk. The most commonly reported adverse events with this compound are GI-related and include dyspepsia, abdominal pain, nausea, and diarrhea. nih.gov Although rare, there have been occurrences of peptic ulcers or GI bleeding, and in very rare instances, intestinal perforation, which can be fatal, particularly in the elderly. nih.gov
Several studies have aimed to quantify the risk of upper GI complications with various NSAIDs. A meta-analysis of observational studies found that this compound was associated with a lower relative risk of upper GI complications compared to many other NSAIDs. nih.gov In fact, this analysis did not find a significant increase in the risk of such complications with this compound use versus non-use of NSAIDs. nih.gov Another study reported that the risk of upper gastrointestinal bleeding with this compound was lower than that of several other NSAIDs, though not absent. oup.comnih.gov
Comparative Gastrointestinal Safety of this compound
Multiple studies have compared the gastrointestinal safety of this compound with other commonly used NSAIDs.
This compound vs. Diclofenac (B195802): A meta-analysis showed that this compound had a 31% lower risk of GI adverse events compared to diclofenac. nih.gov A separate randomized controlled trial in patients with osteoarthritis found that significantly fewer patients receiving this compound experienced GI adverse events compared to those on diclofenac. nih.govnih.gov The most common GI events, dyspepsia and abdominal pain, were also significantly less frequent in the this compound group. nih.govnih.gov Another multicenter, randomized, double-blind study confirmed that this compound was better tolerated in terms of the incidence and severity of GI adverse events than diclofenac. researchgate.nettandfonline.comtandfonline.com
This compound vs. Other NSAIDs: Evidence suggests that this compound has better GI tolerability than other NSAIDs like piroxicam (B610120), indomethacin (B1671933), and ketoprofen. nih.gov A meta-analysis demonstrated a lower risk of GI adverse events with this compound compared to piroxicam. nih.gov Studies have also shown a lower incidence of GI side effects with this compound when compared to naproxen (B1676952). nih.gov In a large-scale analysis of observational studies, this compound was among the NSAIDs with the lowest relative risk of upper GI complications. frontiersin.org
Comparative Gastrointestinal Safety of this compound
This table summarizes the findings of various studies comparing the gastrointestinal adverse events of this compound with other NSAIDs.
| Comparator NSAID | Key Findings | Reference |
|---|---|---|
| Diclofenac | This compound showed a 31% lower risk of GI adverse events in a meta-analysis. Significantly fewer GI AEs, including dyspepsia and abdominal pain, in multiple studies. | nih.govresearchgate.netnih.govtandfonline.comtandfonline.com |
| Piroxicam | A meta-analysis indicated a 31% lower risk of GI adverse events with this compound. | nih.gov |
| Ketoprofen | This compound demonstrated a lower incidence of GI adverse events. | nih.gov |
| Indomethacin | This compound appeared to be better tolerated with a more favorable GI profile. | nih.gov |
| Naproxen | Clinical studies indicated a lower incidence of GI adverse events with this compound. | nih.gov |
Strategies for Mitigating Gastrointestinal ADRs Associated with this compound
Several strategies can be employed to reduce the risk of gastrointestinal adverse drug reactions associated with NSAID use, including this compound.
Co-prescription of Gastroprotective Agents (GPAs): The use of proton pump inhibitors (PPIs) or H2-receptor antagonists alongside NSAIDs is a common strategy to protect the gastric mucosa. tandfonline.com However, some research suggests that for this compound, the routine co-prescription of GPAs might be avoidable in certain patient populations due to its better GI safety profile, which could improve patient compliance and reduce treatment costs. nih.govtandfonline.com One study noted that over 90% of patients in the this compound group did not require GPAs during the initial week of therapy. researchgate.netnih.gov
Mucosal Protective Agents: Drugs like rebamipide, which promotes prostaglandin production and protects the mucosal lining, have been shown to be effective in mitigating NSAID-induced GI injury. nih.gov
Modulation of Intestinal Microbiota: Emerging research suggests that the gut microbiome plays a role in NSAID-induced intestinal damage. nih.gov Probiotics and certain antibiotics are being explored as potential strategies to attenuate this damage. nih.gov
Cardiovascular Safety Profile of this compound
The cardiovascular risks associated with NSAID use have become a significant area of focus.
Thrombotic Risk Assessment with this compound Use
Concerns about the cardiovascular safety of NSAIDs, particularly the increased risk of thrombotic events like myocardial infarction and stroke, have led to updated warnings for many drugs in this class. nih.govwww.gov.uk
This compound's cardiovascular risk profile has been evaluated in light of its structural similarity to diclofenac and the fact that it is metabolized to diclofenac. www.gov.uk European regulatory agencies have concluded that the risk of arterial thrombotic events with diclofenac is higher than with some other non-selective NSAIDs and is comparable to that of COX-2 inhibitors. www.gov.uk Consequently, the treatment advice for this compound has been aligned with that for diclofenac and COX-2 inhibitors. www.gov.uk
Recent observational studies and a meta-analysis have indicated that some nonselective NSAIDs, including this compound and diclofenac, can increase the risk of cardiovascular events, especially with long-term use at high doses. nih.gov As a result, this compound is now contraindicated in patients with established ischemic heart disease, peripheral arterial disease, cerebrovascular disease, and moderate to severe congestive heart failure. www.gov.ukspringermedicine.com For patients with significant cardiovascular risk factors such as hypertension, hyperlipidemia, diabetes mellitus, and smoking, treatment with this compound should only be initiated after careful consideration. www.gov.ukslideshare.net
Cardiovascular Risk Factors and this compound
This table outlines conditions that are now contraindications for this compound use and risk factors that require careful consideration before starting treatment.
| Condition | Recommendation | Reference |
|---|---|---|
| Ischaemic heart disease | Contraindicated | www.gov.uk |
| Peripheral arterial disease | Contraindicated | www.gov.uk |
| Cerebrovascular disease | Contraindicated | www.gov.uk |
| Congestive heart failure (NYHA II-IV) | Contraindicated | www.gov.uk |
| Hypertension | Careful consideration required | www.gov.ukslideshare.net |
| Hyperlipidaemia | Careful consideration required | www.gov.uk |
| Diabetes mellitus | Careful consideration required | www.gov.uk |
| Smoking | Careful consideration required | www.gov.uk |
Blood Pressure Effects of this compound
This compound has been observed to affect blood pressure, a critical consideration for patients, especially those with pre-existing hypertension. The mechanism underlying this effect is linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins that play a role in regulating renal blood flow and sodium excretion. nih.govpatsnap.com This can lead to fluid retention and an increase in blood pressure. medsafe.govt.nz
Clinical studies have demonstrated that this compound can elevate blood pressure and may interfere with the efficacy of certain antihypertensive medications. nih.govpatsnap.com A prospective, open-label, case-control study investigated the interaction between this compound and the antihypertensive drugs amlodipine (B1666008) and ramipril (B1678797) in hypertensive patients with osteoarthritis. The study revealed that patients taking ramipril in conjunction with this compound experienced a statistically significant increase in both systolic and diastolic blood pressure. Conversely, patients on amlodipine with this compound showed a less pronounced effect, with a slight fall in blood pressure from the initial baseline but a significant increase when compared to the control phase without this compound. medresearch.in This suggests that the blood pressure-elevating effect of this compound may be more significant when used with ACE inhibitors like ramipril compared to calcium channel blockers like amlodipine. medresearch.in
| Antihypertensive Medication | Blood Pressure Parameter | Observation with Concomitant this compound Use | Percentage Change from Baseline |
|---|---|---|---|
| Ramipril | Mean Systolic BP | Significant Increase | +9.74% |
| Mean Diastolic BP | Significant Increase | +5.61% | |
| Amlodipine | Mean Systolic BP | Fall from baseline, but significant increase vs. control phase | -1.88% (from baseline) |
| Mean Diastolic BP | Significant decrease from baseline | -8.36% (from baseline) |
Data sourced from a prospective, open-label, case-control study. medresearch.in
This compound Impact on Cardiac Function
The cardiovascular risks associated with NSAIDs are a significant concern, and this compound is no exception. Its use can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke. medsafe.govt.nzpatsnap.com This risk is particularly elevated in patients with pre-existing cardiovascular disease or those with significant risk factors for such conditions. www.gov.uknih.gov
Comparative Cardiovascular Safety of this compound
The cardiovascular safety of this compound has been evaluated in comparison to other NSAIDs, revealing a varied risk profile.
A meta-analysis of randomized controlled trials indicated that diclofenac and the COX-2 inhibitor etoricoxib (B1671761) were associated with the highest risk of cardiovascular death. bmj.com Another large-scale study, the MEDAL (Multinational Etoricoxib and Diclofenac Arthritis Long-term) program, found that the rates of thrombotic cardiovascular events in patients on etoricoxib were similar to those on diclofenac over a long-term period. nih.gov Specifically, the event rates were 1.24 per 100 patient-years for etoricoxib and 1.30 per 100 patient-years for diclofenac, with a hazard ratio of 0.95. nih.gov Given that this compound is metabolized to diclofenac, these findings are highly relevant to its safety profile. www.gov.uk
In contrast, some studies suggest that naproxen may have a more favorable cardiovascular risk profile compared to other NSAIDs. bpac.org.nzamazonaws.comnih.gov A network meta-analysis of 31 trials concluded that naproxen seemed to be the least harmful NSAID in cardiovascular terms. bmj.com
One study reported that this compound had a lower incidence of thromboembolic cardiovascular events compared to rofecoxib (B1684582). nih.gov However, a comprehensive network meta-analysis showed that most NSAIDs, including ibuprofen (B1674241) and diclofenac, were associated with an increased risk of stroke. bmj.com
| NSAID | Comparative Cardiovascular Risk Finding | Source |
|---|---|---|
| This compound | Risk profile updated to be in line with diclofenac and COX-2 inhibitors due to metabolism. | www.gov.uk |
| Diclofenac | Associated with one of the highest risks of cardiovascular death. Similar thrombotic event rate to etoricoxib. | bmj.comnih.gov |
| Etoricoxib | Associated with one of the highest risks of cardiovascular death. Similar thrombotic event rate to diclofenac. | bmj.comnih.gov |
| Naproxen | Appears to have a more favorable cardiovascular risk profile; seemed least harmful in one meta-analysis. | bmj.combpac.org.nzamazonaws.comnih.gov |
| Ibuprofen | Associated with the highest risk of stroke in one meta-analysis. | bmj.com |
| Rofecoxib | Associated with the highest risk of myocardial infarction in one meta-analysis. | bmj.com |
Renal Safety Profile of this compound
The kidneys are susceptible to the adverse effects of NSAIDs, including this compound, primarily through the inhibition of prostaglandin synthesis, which is crucial for maintaining normal renal function.
This compound Effects on Renal Hemodynamics
Prostaglandins play a vital role in maintaining renal hemodynamics, particularly in states of reduced renal perfusion, by causing vasodilation of the afferent arteriole. medsafe.govt.nz The administration of an NSAID like this compound can lead to a dose-dependent reduction in prostaglandin formation, which can precipitate renal failure in susceptible individuals. cbg-meb.nl
A study examining the effects of this compound sodium on the kidneys in patients with normal renal function found that it caused a significant initial reduction in both renal plasma flow and glomerular filtration rate (GFR) by 35%. ijpbs.com However, these parameters began to increase after two hours. ijpbs.com The most persistent effect observed was a marked reduction in free water clearance. ijpbs.com This indicates that while some hemodynamic effects may be transient, the impact on water excretion can be more prolonged. By affecting the kidneys, NSAIDs might also worsen heart failure and lower the GFR in individuals taking cardiac glycosides like digoxin (B3395198). pacehospital.com
Risk of Acute Kidney Injury with this compound
The use of this compound is associated with a risk of acute kidney injury (AKI). patsnap.comnicpd.ac.in This can manifest in two primary forms: hemodynamically mediated AKI (pre-renal injury or acute tubular necrosis) and immune-mediated AKI (acute interstitial nephritis). medsafe.govt.nz The risk of AKI is heightened in patients with pre-existing conditions such as impaired cardiac or renal function, liver dysfunction, and in those being treated with diuretics. cbg-meb.nl
There has been at least one reported case of biopsy-proven acute tubulointerstitial nephritis (ATIN) associated with the use of this compound in a diabetic and hypertensive patient. nih.govresearchgate.netbmj.comdntb.gov.ua The patient's renal function deteriorated after recent intake of this compound, and a renal biopsy confirmed drug-induced ATIN. nih.govresearchgate.net This form of NSAID-induced renal injury is thought to be an immunological delayed hypersensitivity response. nih.gov While often reversible upon discontinuation of the offending drug, NSAID-induced ATIN may be more likely to cause permanent renal injury compared to ATIN from other causes. nih.gov
Long-Term Renal Effects of this compound
Prolonged use of NSAIDs, including this compound, may lead to chronic kidney disease (CKD). apollopharmacy.in Studies have suggested that daily use of NSAIDs for over a year can increase the risk of developing CKD. nih.gov For patients with pre-existing CKD, continued use of NSAIDs can contribute to the progression of their kidney disease. nih.gov
A study involving patients with rheumatoid arthritis and stage I CKD found that treatment with this compound led to a reduction in the levels of pro-sclerous cytokine TGF-β1 in both blood and urine. indexcopernicus.com While this might suggest a potential modulation of inflammatory pathways involved in renal fibrosis, it is crucial to note that long-term use of this compound, especially in high doses, is still considered a risk factor for kidney damage. apollopharmacy.in Patients receiving long-term treatment with NSAIDs should have their renal function monitored as a precautionary measure. cbg-meb.nl In patients with end-stage renal disease, NSAID use has been associated with an increased risk of mortality. tandfonline.comscispace.com
Hepatic Safety Profile of this compound
The hepatic safety of this compound, a non-steroidal anti-inflammatory drug (NSAID), is a significant area of clinical interest. Like many NSAIDs, its metabolism and potential for liver-related adverse effects warrant careful consideration.
Hepatic Enzyme Elevations Associated with this compound
This compound use has been linked to elevations in hepatic enzymes, which can be an indicator of liver inflammation or damage. patsnap.com These changes are among the more common adverse events noted in clinical studies and post-marketing surveillance. nih.gov Studies have shown that increased levels of liver enzymes are a potential side effect, though often reversible. pacehospital.comapollopharmacy.in
In a prospective study involving 73 patients treated with this compound, the mean values for Glutamic-Oxaloacetic Transaminase (GOT) and Glutamic-Pyruvic Transaminase (GPT) showed minimal changes from baseline to the end of the treatment period (initial mean GOT 16.6 U, final 17.01 U; initial mean GPT 15.84 U, final 16.53 U). nih.gov However, isolated cases of more significant increases were observed; one patient's GOT increased from 20 U to 50 U, and another's GPT rose from 32 U to 47 U. nih.gov Animal studies have also demonstrated that oral administration of this compound can lead to an elevation in serum levels of key liver function markers, including SGOT, SGPT, ALP, LDH, and GGT. nih.gov
| Study Type | Key Findings | Reference |
|---|---|---|
| Clinical Overview | Increased hepatic enzymes are listed as a common adverse event. | nih.gov |
| Prospective Clinical Study (n=73) | Mean GOT/GPT levels remained stable. One case of GOT increase (20 to 50 U) and one case of GPT increase (32 to 47 U) were reported. | nih.gov |
| Animal Study (Rats) | This compound administration led to significant elevations in serum SGOT, SGPT, ALP, LDH, and GGT. | nih.gov |
| General Side Effect Profile | Increased levels of hepatic enzymes are a noted common side effect. | pacehospital.com |
Risk of Drug-Induced Liver Injury with this compound
While mild, transient enzyme elevations can occur, this compound is also associated with a risk of more severe drug-induced liver injury (DILI). medlineplus.gov Hepatotoxicity has been reported with the majority of NSAIDs, and this compound is no exception. nih.gov Case reports have documented instances of hepatic injury, including cholestatic jaundice, following this compound therapy. nih.govnih.gov This type of liver injury is a serious adverse reaction that can sometimes lead to fulminant hepatitis. ijord.com
Research suggests that this compound, along with nimesulide, has one of the highest risks of liver adverse drug reactions among several analyzed NSAIDs. nih.gov The mechanism is believed to involve the biotransformation of this compound in the liver, which can lead to oxidative stress and damage to cellular components. wjgnet.com Chronic use may damage the gastrointestinal mucosa, altering its permeability and potentially contributing to liver stress. wjgnet.com Symptoms of severe liver issues can include jaundice, dark urine, and severe fatigue, which require immediate medical attention. patsnap.com
Hematological Effects of this compound
This compound can influence hematological parameters, primarily through its effect on platelet function, which is a characteristic shared by many NSAIDs.
Impact of this compound on Platelet Aggregation
The primary mechanism of action for NSAIDs like this compound involves the inhibition of the cyclooxygenase (COX) enzyme, which in turn blocks the synthesis of prostaglandins and thromboxane (B8750289) A2. nih.gov Thromboxane A2 is a potent promoter of platelet aggregation. nih.gov By inhibiting its formation, this compound impairs platelet aggregation, which can lead to a systemic bleeding tendency. nih.gov Unlike aspirin (B1665792), which causes irreversible inhibition of COX for the life of the platelet, other NSAIDs like this compound inhibit the enzyme reversibly. nih.gov The duration and intensity of this anti-platelet effect depend on the drug's dose, serum level, and half-life. nih.gov Some research suggests that this compound may pose a lower bleeding risk when used with antiplatelet agents compared to certain other NSAIDs. mdpi.com
Risk of Bleeding Disorders with this compound
The inhibition of platelet aggregation by this compound increases the risk of bleeding. drugbank.com Combining this compound with anticoagulants (blood thinners), anti-platelet agents, or selective serotonin (B10506) reuptake inhibitors (SSRIs) can further elevate the risk of gastrointestinal bleeding. pacehospital.commedscape.com
In addition to functional effects on platelets, this compound has been associated with rare but serious hematological adverse reactions. These include thrombocytopenia (a decrease in platelet count), granulocytopenia (a decrease in granulocytes), and neutropenia (a decrease in neutrophils). pacehospital.com There are case reports of severe thrombocytopenia induced by this compound, where platelet counts dropped sharply after initiation of the drug. researchgate.net This reaction is thought to be immune-mediated, where the drug may induce antibodies that destroy platelets. researchgate.net
| Adverse Reaction | Description | Frequency/Evidence |
|---|---|---|
| Impaired Platelet Aggregation | Reversible inhibition of cyclooxygenase, leading to reduced thromboxane A2 synthesis. | nih.gov |
| Increased Bleeding Risk | Enhanced when combined with anticoagulants, antiplatelet agents, or SSRIs. | pacehospital.comdrugbank.com |
| Thrombocytopenia | A decrease in the number of platelets in the blood. | Rare; documented in case reports. pacehospital.comresearchgate.net |
| Granulocytopenia | A decrease in a specific type of white blood cell (granulocytes). | Rare. pacehospital.com |
| Neutropenia | A decrease in the number of neutrophils, a type of white blood cell. | Rare. pacehospital.com |
Dermatological and Hypersensitivity Reactions to this compound
This compound can trigger a range of dermatological and hypersensitivity reactions, from mild skin rashes to severe, life-threatening conditions. patsnap.com
Allergic reactions can manifest as skin rashes, itching (pruritus), and hives. patsnap.com More common dermatological side effects include maculopapular rashes. jaypeedigital.comcarehospitals.com
In rare instances, this compound has been implicated in severe cutaneous adverse reactions (SCARs). These include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and SJS/TEN overlap syndrome, which involve widespread blistering and sloughing of the skin and mucous membranes. patsnap.comnih.gov A case report detailed a fatal outcome in a patient who developed SJS/TEN overlap syndrome after taking this compound. nih.gov
Another severe, though uncommon, reaction is Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as Drug-Induced Hypersensitivity Syndrome (DIHS). ijord.com This syndrome is characterized by a widespread rash, fever, eosinophilia, and multi-organ involvement, often with a delayed onset of 2-6 weeks after starting the drug. ijord.com A case has been reported of a 21-year-old female who developed a morbilliform skin eruption over >75% of her body, facial edema, and lymphadenopathy 15 days after starting this compound. ijord.com
| Reaction Type | Clinical Manifestations | Severity/Frequency |
|---|---|---|
| Common Allergic Reactions | Skin rash, itching, hives, mouth ulcers. | Common. patsnap.comcarehospitals.com |
| Delayed Hypersensitivity | Erythematous, maculopapular rash developing after several days of use. | Uncommon; documented in case reports. jaypeedigital.com |
| DIHS/DRESS Syndrome | Widespread morbilliform rash, fever, facial edema, lymphadenopathy, eosinophilia, systemic involvement. | Rare; documented in case reports. ijord.com |
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Severe, rapidly evolving rash with blistering and sloughing of skin and mucous membranes. | Very rare; potentially fatal. patsnap.comnih.gov |
Central Nervous System Adverse Effects of this compound
While generally well-tolerated, this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), can be associated with adverse effects on the central nervous system (CNS). patsnap.com The most frequently reported CNS-related side effects are typically mild and include dizziness, headache, and drowsiness. patsnap.comdrugbank.comapollopharmacy.inmedicoverhospitals.in These effects can potentially impair a patient's ability to perform tasks that require concentration, such as driving. patsnap.com
In clinical studies, the incidence of CNS disorders has been observed to be relatively low. For instance, one comparative trial noted that CNS disorders occurred in under 3% of patients receiving this compound. dovepress.com This was slightly higher than the group receiving diclofenac, a difference attributed to a greater incidence of dizziness, depression, and headache with this compound. dovepress.com
In addition to the more common effects, rarer neurological adverse reactions have been reported, such as vertigo, paraesthesia (an abnormal sensation, typically tingling or pricking), and tremor. nih.gov
Table 1: Central Nervous System Adverse Effects of this compound
| Category | Adverse Effect |
| Common | Dizziness |
| Headache | |
| Drowsiness | |
| Less Common/Rare | Depression |
| Vertigo | |
| Paraesthesia | |
| Tremor |
Post-Marketing Surveillance and Pharmacovigilance Data on this compound
Post-marketing surveillance and pharmacovigilance are critical for understanding the real-world safety profile of a drug after its approval and launch. fda.govnih.gov These systems rely on the collection and analysis of adverse drug reaction (ADR) reports from healthcare professionals and patients to identify potential safety signals that may not have been apparent in pre-approval clinical trials. fda.govnih.gov
A significant pharmacovigilance study conducted in the United Kingdom compared the incidence of spontaneously reported adverse reactions for this compound, meloxicam (B1676189), and rofecoxib during their first year on the market. nih.govdovepress.comtandfonline.com The data, sourced from the World Health Organisation Collaborating Centre for International Drug Monitoring, provided valuable insights into the comparative safety of these NSAIDs. nih.govdovepress.com The study calculated the incidence rate of adverse reactions per million Defined Daily Doses (DDD). nih.govtandfonline.com
The results indicated that this compound had a notably lower incidence of total adverse reactions compared to both meloxicam and rofecoxib. nih.govtandfonline.com Specifically, the incidence rate for all adverse reactions per million DDD was 8.7 for this compound, whereas it was 24.8 for meloxicam and 52.6 for rofecoxib. nih.govtandfonline.com The analysis also found that this compound had a lower incidence of specific adverse events, including gastrointestinal bleeding and abdominal pain, when compared to both meloxicam and rofecoxib. nih.govdovepress.comtandfonline.com
Table 2: Comparative Incidence of Spontaneous ADRs (First Year of Marketing in the UK)
| Drug | Incidence Rate of Total ADRs (per 10⁶ DDD) | 95% Confidence Interval |
| This compound | 8.7 | 6.1–12.0 |
| Meloxicam | 24.8 | 23.1–26.6 |
| Rofecoxib | 52.6 | 49.9–55.4 |
| Source: Based on data from a UK pharmacovigilance study. nih.govtandfonline.com |
Regulatory bodies also mandate post-marketing surveillance to ensure continued safety. For example, the Central Drugs Standard Control Organisation (CDSCO) in India directed manufacturers of a Fixed-Dose Combination (FDC) containing this compound (100mg) and Drotaverine Hydrochloride (80mg) to conduct active post-marketing surveillance. medicaldialogues.in This directive required a study involving a minimum of 200 patients to monitor the safety of the combination product when used for specific indications like colicky pain. medicaldialogues.in Such regulatory actions are part of the ongoing effort to gather robust data on a drug's performance in a real-world clinical setting. ijariie.com
Drug Interactions Involving Aceclofenac
Pharmacokinetic Drug Interactions with Aceclofenac
Pharmacokinetic interactions are those that affect the absorption, distribution, metabolism, or excretion of a drug, thereby altering the concentration of the drug that reaches its site of action.
The absorption of this compound from the gastrointestinal tract can be influenced by concurrently administered drugs. drugbank.comnih.gov After oral administration, this compound is typically absorbed rapidly and completely. drugbank.com
Table 1: Effect of Concomitant Administration on this compound Absorption
| Interacting Drug | Effect on this compound Pharmacokinetics | Reference |
|---|---|---|
| Sucralfate | Significantly delays absorption; Tmax increased by a mean of 3.5 hours. |
| Esomeprazole | No significant alteration of this compound's pharmacokinetic profile. | mdpi.com |
This compound is highly bound to plasma proteins, specifically albumin, with a binding rate of over 99%. drugbank.com This high degree of protein binding is a critical factor in potential drug interactions. When two drugs that are both highly protein-bound are administered together, they can compete for the same binding sites on the protein. This can lead to the displacement of one drug by the other, increasing the concentration of the free, unbound form of the displaced drug in the plasma. nih.gov An increase in the free fraction of a drug can enhance its pharmacological effect. nih.gov
Clinically significant interactions can occur when this compound displaces another highly protein-bound drug, or vice-versa. For instance, this compound can decrease the protein binding of the antidiabetic agent acetohexamide. drugbank.comnih.gov The high protein binding nature of NSAIDs like this compound is also a known mechanism for interactions with the anticoagulant warfarin (B611796). nih.gov The clinical importance of plasma protein displacement is often most significant when it occurs alongside inhibition of the displaced drug's metabolism or elimination. nih.gov
A study investigating the interaction between this compound and bovine serum albumin (BSA), a proxy for human plasma albumin, confirmed the formation of a stable complex, primarily through hydrophobic forces. nih.gov
Table 2: Examples of Protein-Binding Interactions with this compound
| Interacting Drug | Potential Outcome | Mechanism | Reference |
|---|---|---|---|
| Acetohexamide | Increased free concentration of acetohexamide. | Displacement from plasma protein binding sites. | drugbank.comnih.gov |
| Warfarin | Increased free concentration of warfarin. | Displacement from plasma protein binding sites. | nih.gov |
The metabolism of this compound is believed to be primarily mediated by the cytochrome P450 isoenzyme CYP2C9. drugbank.commdpi.comacc.org This enzyme is responsible for metabolizing a wide array of therapeutic drugs. elsevierpure.com Therefore, drugs that inhibit or induce the activity of CYP2C9 can alter the plasma concentration and clearance of this compound.
CYP2C9 Inhibitors: Co-administration of this compound with a CYP2C9 inhibitor can decrease this compound's metabolism, leading to higher plasma concentrations and a prolonged effect.
CYP2C9 Inducers: Conversely, CYP2C9 inducers can increase the rate of this compound metabolism, potentially leading to lower plasma concentrations and reduced efficacy. elsevierpure.com Inducers of this enzyme include rifampin and phenobarbital. elsevierpure.com
While the potential for these interactions exists, some research suggests that drugs like this compound, which may be metabolized through multiple pathways, could be less affected by variations in CYP2C9 activity alone. mdpi.com However, for individuals on chronic therapy, these interactions remain a consideration. mdpi.com Diclofenac (B195802), a major metabolite of this compound, is also a substrate for CYP2C9. mdpi.commerckmanuals.com
Table 3: Interactions with Modulators of this compound Metabolism (CYP2C9)
| Modulator Type | Example Drug(s) | Potential Effect on this compound | Reference |
|---|---|---|---|
| Inhibitor | Fluconazole | May increase this compound plasma levels. | mdpi.com |
| Inducer | Rifampin, Phenobarbital | May decrease this compound plasma levels and efficacy. | elsevierpure.com |
This compound and its metabolites are primarily eliminated by the kidneys, with approximately two-thirds of an administered dose being excreted in the urine. drugbank.comacc.org Drug interactions can occur when co-administered agents interfere with this renal excretion process. nih.gov
This compound can decrease the renal excretion of several other drugs, potentially leading to their accumulation and increased serum levels. drugbank.com This can heighten the risk of toxicity from the affected drug. Examples of drugs whose excretion may be reduced by this compound include lithium, digoxin (B3395198), and methotrexate (B535133). pacehospital.com This effect is often linked to the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which can alter renal blood flow and tubular function. pacehospital.com
Conversely, certain drugs can affect the elimination of this compound itself. For example, the diuretic acetazolamide (B1664987) may increase the excretion rate of this compound, which could result in lower serum levels and a potential reduction in its therapeutic effect. drugbank.comnih.gov
Table 4: Drug Interactions Involving Renal Elimination
| Interacting Drug | Effect | Reference |
|---|---|---|
| Lithium | This compound may decrease the renal excretion of lithium, increasing its plasma concentration. | pacehospital.com |
| Digoxin | This compound may elevate plasma levels of digoxin by impairing renal clearance. | pacehospital.com |
| Methotrexate | This compound may raise plasma levels of methotrexate, increasing its potential for toxicity. | pacehospital.com |
| Diuretics (e.g., Bendrofluazide) | This compound may inhibit the therapeutic activity of diuretics. | pacehospital.com |
| Acetazolamide | May increase the excretion rate of this compound, potentially lowering its serum level. | drugbank.comnih.gov |
Pharmacodynamic Drug Interactions with this compound
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects at the site of action. These interactions are not related to changes in drug concentrations.
A clinically significant pharmacodynamic interaction exists between this compound and anticoagulant drugs. nih.govnih.gov While NSAIDs as a class may not have a direct pharmacodynamic interaction with anticoagulants like warfarin, their concurrent use significantly increases the risk of bleeding, particularly gastrointestinal (GI) bleeding. nih.govdovepress.com
This increased risk stems from the combined effects of both drugs: anticoagulants inhibit the clotting cascade, while NSAIDs like this compound can cause gastrointestinal mucosal damage and inhibit platelet function, which is crucial for forming the initial plug at a bleeding site. nih.gov
Studies have shown that combining an NSAID with warfarin can substantially elevate the risk of bleeding complications. nih.gov One study reported that the addition of an NSAID to warfarin therapy led to an increase in the International Normalized Ratio (INR), a measure of blood clotting, in nearly 40% of patients. nih.gov A case of epistaxis (nosebleed) has been specifically reported with the combination of this compound and warfarin. nih.gov The interaction also extends to direct oral anticoagulants (DOACs) such as apixaban, where concomitant use with this compound can increase the risk of bleeding and hemorrhage. drugbank.comdrugbank.com
Table 5: Summary of Interactions between this compound and Anticoagulants
| Anticoagulant | Type | Nature of Interaction | Clinical Implication | Reference |
|---|---|---|---|---|
| Warfarin | Vitamin K Antagonist | Pharmacodynamic (additive anti-platelet and GI effects) and potential Pharmacokinetic (protein binding) interaction. | Significantly increased risk of bleeding; may increase INR. | nih.govnih.gov |
| Acenocoumarol | Vitamin K Antagonist | Pharmacodynamic and Pharmacokinetic. | Increased risk of bleeding and hemorrhage. | drugbank.com |
| Apixaban | Direct Oral Anticoagulant (Factor Xa inhibitor) | Pharmacodynamic. | Increased risk of bleeding and hemorrhage. | drugbank.comdrugbank.com |
| Ardeparin | Low Molecular Weight Heparin | Pharmacodynamic. | Increased risk of bleeding and hemorrhage. | drugbank.com |
This compound Interactions with Antihypertensive Agents
The concurrent administration of this compound and antihypertensive agents can lead to a reduction in the efficacy of the blood pressure-lowering medications. sterisonline.comyoutube.comnih.gov This interaction is primarily attributed to the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, which involves the inhibition of prostaglandin synthesis. nih.gov Prostaglandins (B1171923) play a role in regulating blood pressure and renal function. nih.gov
The interaction is particularly notable with certain classes of antihypertensives, such as ACE inhibitors, beta-blockers, and diuretics, whose mechanisms may involve the formation of prostaglandins. nih.gov In contrast, the effects of calcium antagonists and centrally acting drugs appear to be less affected by NSAIDs. nih.gov The inhibition of natriuretic prostaglandins by NSAIDs can lead to sodium and water retention, which may counteract the effects of antihypertensive drugs. youtube.comnih.gov For instance, while indomethacin (B1671933) caused sodium retention when added to both enalapril (B1671234) and nifedipine-GITS, it only diminished the antihypertensive effects of enalapril. nih.gov
Table 1: this compound Interactions with Antihypertensive Agents
| Interacting Antihypertensive Agent/Class | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| ACE Inhibitors (e.g., Enalapril, Lisinopril, Captopril) | Inhibition of prostaglandin synthesis by this compound can counteract the vasodilatory and natriuretic effects of ACE inhibitors. nih.govdrugbank.com | Attenuation of the antihypertensive effect, potentially leading to increased blood pressure. nih.govdrugbank.com Increased risk of renal failure and hyperkalemia. drugbank.com |
| Angiotensin Receptor Blockers (ARBs) (e.g., Losartan, Candesartan, Azilsartan) | Similar to ACE inhibitors, this compound can reduce the antihypertensive efficacy by inhibiting prostaglandin synthesis. apollopharmacy.in | Reduced effectiveness of the ARB in lowering blood pressure. apollopharmacy.in Increased risk of renal failure and hypertension. drugbank.com |
| Beta-Blockers (e.g., Propranolol, Acebutolol, Alprenolol, Betaxolol, Bisoprolol) | The antihypertensive action of beta-blockers may be partially mediated by prostaglandins; thus, this compound can interfere with their effect. nih.govdrugbank.com | Decreased antihypertensive activity of beta-blockers. drugbank.com |
| Diuretics | Refer to section 7.2.3 for detailed information. |
This compound Interactions with Diuretics
The co-administration of this compound with diuretics can diminish the diuretic and antihypertensive effects of the latter. youtube.compacehospital.com This interaction is a consequence of the inhibition of renal prostaglandin synthesis by this compound, which can lead to sodium and water retention and reduced renal blood flow. youtube.comdrugs.com
The interaction can also elevate the risk of nephrotoxicity. pacehospital.com For patients with pre-existing conditions like heart failure or hypertension, and those with compromised kidney function, the concurrent use of these medications warrants caution. apollopharmacy.in One study indicated that while this compound did not seem to affect blood pressure control when administered with bendrofluazide, monitoring of serum potassium is recommended when used with potassium-sparing diuretics. pacehospital.com
Table 2: this compound Interactions with Diuretics
| Interacting Diuretic | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| Furosemide | This compound can decrease the therapeutic efficacy of furosemide. drugbank.comdrugbank.com | Reduced diuretic and antihypertensive effect. drugbank.comdrugs.com Increased risk of acute kidney injury in patients with hypovolemia or dehydration. kiberis.ru |
| Hydrochlorothiazide (B1673439) | The therapeutic efficacy of hydrochlorothiazide can be diminished when used with this compound. drugbank.com | Reduced diuretic and blood pressure-lowering effect. singlecare.com Increased risk of kidney damage. singlecare.com |
| Potassium-Sparing Diuretics (e.g., Amiloride) | This compound may decrease the antihypertensive activities of amiloride. medindia.net | Increased risk of renal failure, hyperkalemia, and hypertension. drugbank.com Serum potassium levels should be monitored. pacehospital.com |
| Thiazide Diuretics (e.g., Bendrofluazide) | This compound may inhibit the activity of diuretics. pacehospital.com | No significant impact on blood pressure regulation was observed with bendrofluazide, but the potential for interaction exists. pacehospital.com |
This compound Interactions with Other NSAIDs and Corticosteroids
Concurrent use of this compound with other NSAIDs or corticosteroids is generally not recommended due to an increased risk of gastrointestinal side effects. sterisonline.compacehospital.com
The combination of this compound with another NSAID can potentiate the risk of adverse effects, including gastrointestinal irritation, ulceration, and bleeding. apollopharmacy.inmedindia.net Similarly, when this compound is administered with corticosteroids, the risk of gastrointestinal bleeding or ulcers is heightened. pacehospital.com
Table 3: this compound Interactions with Other NSAIDs and Corticosteroids
| Interacting Drug Class/Agent | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| Other NSAIDs (e.g., Ibuprofen (B1674241), Naproxen (B1676952), Diclofenac, Aspirin (B1665792), Celecoxib) | Additive inhibition of cyclooxygenase (COX) enzymes, leading to increased gastrointestinal mucosal damage. apollopharmacy.inmedindia.net | Increased risk of gastrointestinal irritation, ulcers, and bleeding. apollopharmacy.inpacehospital.commedindia.net |
| Corticosteroids (e.g., Hydrocortisone, Prednisolone, Betamethasone) | Both drug classes can cause gastrointestinal irritation. drugbank.compacehospital.com | Increased risk of gastrointestinal bleeding and ulceration. youtube.comdrugbank.compacehospital.com |
This compound Interactions with Methotrexate
Caution is advised when this compound is administered concurrently with methotrexate, particularly within a 24-hour window of each other. pacehospital.com NSAIDs like this compound can increase the plasma levels of methotrexate, leading to enhanced toxicity. pacehospital.comdrugbank.com This interaction is thought to occur due to the reduced renal clearance of methotrexate when co-administered with NSAIDs. youtube.com
A combination drug regimen of methotrexate and this compound is known to regulate immunological pathways and decrease inflammation associated with rheumatoid arthritis. nih.gov Research suggests this combination may modulate the signaling pathway controlled by NF-κB and FOXO1 and could influence the Th1/Th17 axis. nih.govnih.gov
Table 4: this compound Interaction with Methotrexate
| Interacting Drug | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| Methotrexate | This compound can reduce the renal clearance of methotrexate. youtube.comdrugbank.com | Increased serum concentration of methotrexate, leading to a higher risk of toxicity. pacehospital.comdrugbank.com |
This compound Interactions with Lithium
This compound, similar to many other NSAIDs, has the potential to increase the plasma concentration of lithium. pacehospital.comcarehospitals.com This interaction can elevate the risk of lithium toxicity. droracle.ai The mechanism behind this is the reduced renal clearance of lithium when taken with NSAIDs. droracle.ainih.gov
Given lithium's narrow therapeutic window, even minor increases in its serum levels can lead to significant adverse effects. droracle.ai Therefore, if a patient on lithium therapy requires treatment with an NSAID like this compound, close monitoring of their serum lithium levels is crucial, especially when initiating or discontinuing the NSAID. nih.gov
Table 5: this compound Interaction with Lithium
| Interacting Drug | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| Lithium | This compound may decrease the renal excretion of lithium. nih.govdrugbank.com | Increased plasma lithium concentrations, potentially leading to lithium toxicity. pacehospital.comdrugbank.com |
This compound Interactions with Digoxin
The concurrent use of this compound and digoxin may lead to increased plasma levels of digoxin. pacehospital.comcarehospitals.com NSAIDs can impact kidney function, which may result in a decreased glomerular filtration rate and subsequently, elevated plasma concentrations of cardiac glycosides like digoxin. pacehospital.com This interaction can potentially worsen heart failure in susceptible individuals. pacehospital.com
Table 6: this compound Interaction with Digoxin
| Interacting Drug | Mechanism of Interaction | Clinical Outcome |
|---|---|---|
| Digoxin | This compound may affect renal function, leading to reduced excretion of digoxin. pacehospital.com | Increased plasma levels of digoxin. pacehospital.comcarehospitals.com Potential for worsening of heart failure. pacehospital.com |
Aceclofenac in Specific Patient Populations
Aceclofenac Use in Geriatric Patients
The elderly represent a significant user group for NSAIDs due to the higher prevalence of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.
Research indicates that the pharmacokinetics of this compound are not significantly altered in elderly patients. nih.gov Following oral administration, this compound is rapidly and completely absorbed, reaching peak plasma concentrations in approximately 1.25 to 3.0 hours. nih.gov It is highly bound to protein (>99%) and has a volume of distribution of about 25 liters. nih.gov The primary circulating form of the drug is unchanged this compound. nih.gov Given the lack of significant age-related pharmacokinetic changes, dosage adjustments are generally not considered necessary for this population based on pharmacokinetics alone. nih.gov
While the fundamental pharmacology of this compound does not change with age, the safety considerations are more pronounced in the geriatric population. nih.gov Elderly patients are more likely to have pre-existing conditions such as impaired renal, cardiovascular, or hepatic function. nih.gov This demographic is at a heightened risk for gastrointestinal (GI) adverse events, including bleeding, ulceration, or perforation, which can be fatal. nih.govmedicoverhospitals.in
Caution is advised when prescribing this compound to older adults due to this increased risk of GI side effects and potential kidney issues. medicoverhospitals.in However, some research suggests that this compound has a favorable safety profile across various age groups, including the elderly. researchgate.net Compared to other NSAIDs like diclofenac (B195802) and naproxen (B1676952), this compound has been shown to have better tolerability with fewer GI adverse events, which may be attributed to its preferential inhibition of COX-2 over COX-1. nih.govcarehospitals.com For elderly patients with known gastrointestinal risk factors, COX-2 selective inhibitors are often recommended as a first-line treatment. nih.gov
This compound Use in Pediatric Patients
The use of this compound in the pediatric population is not well-established.
There is a significant lack of data regarding the pharmacokinetics and pharmacodynamics of this compound specifically in children. Most available research in the pediatric population focuses on other NSAIDs, such as diclofenac. researchgate.netnih.govucl.ac.uk this compound is known to be a pro-drug that is metabolized to active metabolites, including diclofenac and 4'-hydroxythis compound (B13806639). nih.gov However, without specific pediatric studies, it is difficult to determine how children absorb, distribute, metabolize, and excrete the compound and what its precise effects would be.
The efficacy and safety of this compound in children have not been established, and therefore, its use is generally not recommended for patients under the age of 18. medicoverhospitals.inapollopharmacy.inapollopharmacy.in
One study analyzed adverse events in children who had consumed an this compound-paracetamol combination for fever. The findings were concerning, revealing serious adverse effects.
Table 1: Adverse Events in Children Taking this compound-Paracetamol Combination
| Adverse Event | Observation |
|---|---|
| Hypothermia | Prolonged and sustained hypothermia was a common and serious finding. biomedres.us |
| CNS Disturbances | Included dizziness, convulsions, and in severe cases, coma. biomedres.us |
| Gastrointestinal Issues | Persistent vomiting and hematemesis (vomiting blood) were noted. biomedres.us |
| Other | Blood dyscrasias (disorders), rash, and albuminuria (protein in urine) were more pronounced compared to other antipyretics. biomedres.us |
| Mortality | The study reported 20 fatalities out of 674 children who presented with adverse effects after taking the combination. biomedres.us |
Given these findings, researchers concluded that the use of this compound-paracetamol combination as an antipyretic in children should be restricted due to the risk of severe morbidity and mortality. biomedres.usbiomedres.us
This compound Use in Patients with Renal Impairment
The use of NSAIDs, including this compound, in patients with kidney disease requires careful consideration due to the potential for nephrotoxicity. nicpd.ac.in NSAIDs can reduce blood flow to the kidneys, which may lead to acute kidney injury or the worsening of chronic kidney disease (CKD). kidney.org
For patients with mild to moderate renal impairment, it is recommended that this compound be used at the lowest effective dose with regular monitoring of renal function. apollopharmacy.in Any negative effects on kidney function are typically reversible once the drug is discontinued. apollopharmacy.in However, this compound is generally contraindicated in patients with severe kidney disease. medicoverhospitals.inpacehospital.com
The risk of analgesic-induced kidney damage is a known concern with long-term NSAID use. nicpd.ac.in A related compound, diclofenac, is primarily eliminated through metabolism, with only a very small amount (~1%) excreted unchanged in the urine, suggesting a lower direct burden on the kidneys. nih.gov This might imply that it could be used with caution in mild to moderate CKD cases, for the shortest duration possible. nih.gov Nevertheless, general guidelines advise that individuals with CKD, particularly those with an estimated glomerular filtration rate (eGFR) below 60, should avoid NSAIDs. kidney.org
This compound Use in Patients with Hepatic Impairment
The use of this compound, a nonsteroidal anti-inflammatory drug (NSAID), in patients with liver problems requires careful consideration. Since the liver is the primary site for the metabolism of this compound, any impairment in liver function can alter its breakdown and elimination, potentially leading to adverse effects. drugbank.com
A study was conducted to evaluate the hepatic tolerance of this compound in 73 patients with various rheumatological conditions. nih.gov The patients, with an average age of 52.71 years (78% female), were administered 100 mg of this compound every 12 hours for periods ranging from 15 to 60 days. nih.gov Liver function was assessed by measuring transaminase values (GOT and GPT) at the beginning and end of the treatment period. nih.gov The results indicated no significant liver damage in this patient group. nih.gov Mean GOT and GPT values showed only slight increases, and a clinically significant increase was observed in only a single patient. nih.gov
However, for patients with severe hepatic failure, the use of this compound is contraindicated. medicines.org.uk In cases of mild to moderate hepatic impairment, it is recommended to use the lowest effective dose. medicines.org.uk Patients with liver disease, especially those with cirrhosis, should avoid this compound due to the risk of deranged liver functions. apollopharmacy.in The combination of this compound with paracetamol, in particular, should be avoided in patients with liver disease as paracetamol can cause liver injury in large doses, and alcohol consumption can further aggravate this toxicity. apollopharmacy.inapollopharmacy.in
Table 1: Hepatic Tolerance of this compound in a Clinical Study
| Parameter | Initial Value (Mean) | Final Value (Mean) | Notes |
|---|---|---|---|
| GOT (U) | 16.6 | 17.01 | A significant increase (from 20 U to 50 U) was seen in one patient. nih.gov |
| GPT (U) | 15.84 | 16.53 | A significant increase (from 32 U to 47 U) was seen in one case. nih.gov |
Data from a study involving 73 patients treated with 100 mg of this compound twice daily. nih.gov
This compound Use During Pregnancy and Lactation
The use of this compound during pregnancy and lactation is generally not recommended unless the potential benefits to the mother outweigh the possible risks to the fetus. medicines.org.uk
Inhibition of prostaglandin (B15479496) synthesis by NSAIDs like this compound may adversely affect pregnancy and embryonic or fetal development. medicines.org.uk Epidemiological studies have suggested an increased risk of miscarriage, cardiac malformation, and gastroschisis after the use of prostaglandin synthesis inhibitors in early pregnancy. medicines.org.uk The absolute risk for cardiovascular malformation has been shown to increase from less than 1% to approximately 1.5%. medicines.org.uk
During the third trimester of pregnancy, this compound is contraindicated due to the risk of:
Premature closure of the ductus arteriosus : This blood vessel in the fetus is crucial for circulation and its premature closure can lead to serious complications. fda.gov
Possible prolongation of bleeding time : An anti-aggregating effect can occur even at very low doses. medicines.org.uk
Inhibition of uterine contractions : This can result in delayed or prolonged labor. medicines.org.uk
A nationwide cohort study in South Korea found that exposure to NSAIDs during early pregnancy was associated with slightly increased risks for major congenital malformations and low birth weight in neonates. nih.gov Another retrospective cohort study associated the use of over-the-counter analgesics, including NSAIDs, during pregnancy with a substantially higher risk for adverse perinatal health outcomes in the offspring. nih.gov
For the mother, the use of this compound during the first and second trimesters should only be considered if strictly necessary, and both the dose and duration of treatment should be minimized. efda.gov.et The use of this compound may also impair female fertility and is not recommended for women attempting to conceive or undergoing investigation for infertility. medicines.org.uk
During lactation, there is no information available on the secretion of this compound into human breast milk. medicines.org.uknih.gov However, studies in lactating rats showed no notable transfer of radiolabelled this compound to the milk. medicines.org.uk Despite this, due to the lack of human data, the use of this compound during breastfeeding should be avoided. medicines.org.uknih.gov If a mother requires this compound, it is not a reason to discontinue breastfeeding, but an alternative drug may be preferred, especially when nursing a newborn or preterm infant. nih.gov
A nationwide cohort study in South Korea also identified a slightly increased risk for the maternal outcome of oligohydramnios (a condition of low amniotic fluid) with NSAID exposure during early pregnancy. nih.gov
Table 2: Summary of Risks Associated with this compound Use in Pregnancy
| Trimester | Fetal/Neonatal Risks | Maternal Risks |
|---|---|---|
| First & Second | Increased risk of miscarriage, cardiac malformation, gastroschisis. medicines.org.uk | Should only be used if strictly necessary with minimal dose and duration. efda.gov.et |
| Third | Premature closure of the ductus arteriosus, prolongation of bleeding time, inhibition of uterine contractions. medicines.org.ukfda.gov | Contraindicated. medicines.org.uk |
| General | Slightly increased risk of major congenital malformations and low birth weight with early pregnancy exposure to NSAIDs. nih.gov | Potential for impaired fertility. medicines.org.uk Slightly increased risk of oligohydramnios with early pregnancy exposure to NSAIDs. nih.gov |
Advanced Pharmaceutical Research on Aceclofenac Formulations and Delivery
Novel Oral Formulations of Aceclofenac
Innovations in oral delivery systems for this compound aim to control the rate and site of drug release, thereby extending its duration of action and improving its absorption.
Extended-Release and Sustained-Release this compound Systems
Extended-release and sustained-release formulations are designed to maintain a therapeutic concentration of this compound in the bloodstream for a prolonged period, often allowing for once-daily administration. researchgate.netjocpr.com Researchers have explored various polymers to create matrix systems that control drug dissolution.
Studies have demonstrated the successful development of sustained-release matrix tablets using hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and natural gums such as xanthan gum. rjptonline.orgtsijournals.com For instance, tablets formulated with HPMC K-100 have been shown to extend drug release for up to 24 hours, following zero-order release kinetics. researchgate.net Another study highlighted the use of different ratios of HPMC K100 M and ethylcellulose to prepare sustained-release tablets, with one formulation releasing 94.63% of the drug over 12 hours. tsijournals.com The combination of a pH-dependent polymer (Eudragit L100) and a pH-independent polymer (Carbopol 934P) has also been investigated to achieve a desired sustained-release profile. ijper.org
The mechanism of drug release from these matrix tablets is often found to be non-Fickian or anomalous transport, indicating that both diffusion and polymer swelling/erosion control the rate of drug release. rjptonline.orgijper.org Direct compression and wet granulation are common techniques employed in the manufacturing of these tablets. rjptonline.orgtsijournals.com
Table 1: Research Findings on Extended- and Sustained-Release this compound
| Polymer(s) Used | Formulation Technique | Key Finding | Release Duration | Release Kinetics | Reference |
|---|---|---|---|---|---|
| Hydroxypropyl Methylcellulose K-100 | Wet Granulation | Optimized formulation extended drug release effectively. | 24 hrs | Zero Order | researchgate.net |
| Xanthan Gum, Microcrystalline Cellulose (B213188) | Direct Compression | Formulation F-II showed a release profile close to the marketed product. | 24 hrs | Non-Fickian Anomalous Transport | rjptonline.org |
| HPMC K100 M, Ethylcellulose | Wet Granulation | Formulation F3 provided better sustained release compared to others. | 12 hrs | Not Specified | tsijournals.com |
| Kollidon SR, Carbopol 934P | Wet Granulation | A 2:1 ratio of Kollidon SR to Carbopol 934P gave the desired release. | 12 hrs | Zero Order, Non-Fickian | ijper.org |
| HPMC K15M | Not Specified | Batch T-8 was identified as the optimal formulation. | 24 hrs | Not Specified | wisdomlib.org |
Gastro-Retentive Formulations of this compound
Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which can be beneficial for drugs like this compound that have a narrow absorption window in the upper gastrointestinal tract. researchgate.netnih.govscispace.com Floating systems are a common approach for achieving gastric retention. nih.gov
These formulations are typically designed as tablets or microparticles with a bulk density lower than that of gastric fluids, allowing them to float on the stomach contents. researchgate.netnih.gov This is often achieved by incorporating gas-generating agents, such as sodium bicarbonate, which produce carbon dioxide in the acidic environment of the stomach, or by using low-density polymers. researchgate.net
Research has focused on developing floating tablets of this compound using various polymers like HPMC K4M, Carbopol 934P, and chitosan (B1678972). researchgate.net These studies evaluate parameters such as floating lag time (the time it takes for the tablet to start floating) and total floating time. Formulations have been developed that remain buoyant for over 12 hours. sphinxsai.com The drug release from these systems is typically sustained, following non-Fickian transport mechanisms, which involve both diffusion and dissolution processes. researchgate.net Another approach involves the development of floating microparticles using polymers like Eudragit RS 100, which have demonstrated prolonged drug release and buoyancy for over 12 hours. sphinxsai.com
Table 2: Research Findings on Gastro-Retentive this compound Formulations
| Formulation Type | Polymers/Excipients Used | Key Evaluation Parameters | Key Finding | Reference |
|---|---|---|---|---|
| Floating Tablets | HPMC K4M, Carbopol 934P, Sodium Bicarbonate | Floating Lag Time, Total Floating Time, In-vitro Release | Formulation F5 showed good floating characteristics and non-Fickian drug release. | researchgate.net |
| Floating Microparticles | Eudragit RS 100 | Buoyancy, Particle Size, In-vitro Release | Microparticles remained buoyant and released the drug for over 12 hours. | sphinxsai.com |
| Floating Tablets | Xanthan Gum, Chitosan | Floating Duration, Swelling Studies | 1:1 drug-to-polymer ratio provided longer floating duration and sustained release. | researchgate.net |
This compound Nanoparticle and Microparticle Systems
Reducing the particle size of this compound to the nano- or micro-scale is a strategy employed to enhance its solubility and dissolution rate, given its classification as a BCS Class II drug (low solubility, high permeability). rjpdft.comproquest.commdpi.com
Microparticulate systems have been prepared using a modified solvent evaporation method with polymers like cellulose acetate. nih.gov Research has shown that processing variables such as the polymer-to-drug ratio, agitation speed, and stirring time significantly affect the microparticle size and drug entrapment efficiency. nih.gov Optimized microparticle formulations have demonstrated the ability to release this compound for more than 12 hours, a significant extension compared to conventional and standard sustained-release tablets. nih.gov Other studies have used polymers like Eudragit S 100, RL 100, and RS 100 to create microspheres via an o/w emulsion-solvent evaporation technique, which also showed sustained release characteristics. hep.com.cnasiapharmaceutics.info
Nanoparticle formulations of this compound have been developed using techniques such as nanoprecipitation and solvent evaporation. rjpdft.comnih.gov In one study, nanoparticles were prepared using Eudragit RS 100, resulting in particles with a size of approximately 238.9 nm and a high entrapment efficiency of 94.53%. nih.gov These nanoparticles exhibited prolonged in vitro drug release. nih.gov Another approach involved using chitosan and sodium alginate to create nanoparticles, which were then incorporated into a gel for topical delivery, demonstrating the versatility of these systems. academicjournals.org The use of orally dissolving nanofibrous webs has also been explored to provide fast buccal absorption and enhance bioavailability. mdpi.comnih.gov
Table 3: Research Findings on this compound Nanoparticle and Microparticle Systems
| System Type | Preparation Method | Polymer(s) Used | Key Finding | Reference |
|---|---|---|---|---|
| Microparticles | Modified Solvent Evaporation | Cellulose Acetate | Released drug for over 12 hours, following first-order kinetics. | nih.gov |
| Nanoparticles | Nanoprecipitation | Eudragit RS 100 | Optimized particles had a size of 238.9 nm and 94.53% entrapment efficiency. | nih.gov |
| Nanoparticles | Solvent Evaporation | Ethyl cellulose, Chitosan, HPMC K100 | Spherical nanoparticles showed improved dissolution compared to the pure drug. | rjpdft.comproquest.com |
| Microspheres | Emulsification & Crosslinking | Sodium Alginate, Guar (B607891) Gum, Chitosan | Chitosan-based microspheres provided the highest lag time for pre-programmed release. | hep.com.cn |
| Solid Lipid Microparticles | Melt Emulsification & Solvent Evaporation | Stearic Acid | Showed a biphasic release pattern with a maximum release of 79.86% in 24 hours. | researchgate.net |
Topical and Transdermal Delivery Systems for this compound
Topical and transdermal delivery of this compound offers the advantage of localized drug action, which can minimize systemic side effects associated with oral administration.
This compound Gels and Creams: Permeation Enhancement
The primary challenge in topical delivery is overcoming the barrier function of the stratum corneum. Research has focused on incorporating permeation enhancers into gel and cream formulations to facilitate the passage of this compound through the skin. biotech-asia.orgthepharmajournal.com
Studies have evaluated the effect of different polymers, such as Carbopol 934 and xanthan gum, and various permeation enhancers, including isopropyl myristate (IPM), dimethyl sulfoxide (B87167) (DMSO), and natural fixed oils (olive, coconut, and sesame oil). biotech-asia.orgthepharmajournal.com It was found that a formulation containing 1.5% Carbopol with 10% IPM showed superior in vitro permeation through mouse skin. biotech-asia.org Similarly, virgin olive oil, which has a high concentration of oleic acid, proved to be an effective permeation enhancer, with one formulation showing over 90% drug permeation. thepharmajournal.com Nanoemulsion formulations have also been investigated as a method to enhance skin permeation, with studies suggesting they work by disrupting and extracting lipids from the stratum corneum. researchgate.net
Table 4: Research Findings on Permeation Enhancement in Topical this compound Gels
| Gelling Agent | Permeation Enhancer | Concentration of Enhancer | Key Finding | Reference |
|---|---|---|---|---|
| Carbopol 934 (1.5%) | Isopropyl Myristate (IPM) | 10% | Showed the best in-vitro permeation through abdominal mouse skin. | biotech-asia.org |
| Carbopol 934 (1.5%) | Dimethyl Sulfoxide (DMSO) | 10% | Effective but less permeable than the IPM formulation. | biotech-asia.org |
| Xanthan Gum | Virgin Olive Oil | 5% | Formulation F1 showed maximum permeation (>90%) due to high oleic acid content. | thepharmajournal.com |
| Not Specified | Nanoemulsion (Labrafil, Triacetin, Tween 80, Transcutol P) | N/A | Enhanced permeation by disrupting and extracting stratum corneum lipids. | researchgate.net |
Iontophoresis and Phonophoresis for this compound Delivery
Iontophoresis and phonophoresis are physical techniques used to enhance the transdermal delivery of drugs.
Iontophoresis utilizes a low-level electrical current to facilitate the movement of ionized drug molecules across the skin barrier. nih.govnih.govresearchgate.net Research has demonstrated that cathodal iontophoresis can significantly increase the permeation of this compound from topical gels. nih.govnih.gov Studies comparing different gel-forming polymers found that hydroxypropyl methylcellulose (HPMC) gels provided superior drug permeation compared to ionic polymers like Carbopol 934P and sodium carboxymethyl cellulose (NaCMC), likely due to reduced interference from competitive ions. nih.govnih.gov The drug flux and enhancement factor were observed to increase with higher current densities (from 0.5 to 0.7 mA/cm²) when using HPMC gels. nih.govnih.gov In vivo studies have confirmed that iontophoresis significantly enhances the anti-inflammatory effect of topical this compound. nih.govnih.gov
Phonophoresis , also known as sonophoresis, uses ultrasonic waves to temporarily disrupt the structure of the stratum corneum, thereby increasing skin permeability. bio-conferences.orgnih.govresearchgate.net The mechanism involves both thermal effects and non-thermal effects like acoustic cavitation, which creates transient pores in the skin. bio-conferences.org While specific studies on the phonophoresis of this compound are less detailed in the provided context, the technique is widely applied for other NSAIDs like diclofenac (B195802) to achieve higher local drug concentrations compared to simple topical application. bio-conferences.org This non-invasive method bypasses liver metabolism and can enhance the delivery of drugs from topical preparations. bio-conferences.org
Table 5: Research Findings on Iontophoretic Delivery of this compound
| Gel Polymer | Current Density | Key Finding | Enhancement Factor | Reference |
|---|---|---|---|---|
| HPMC | 0.5, 0.6, 0.7 mA/cm² | Superior permeation compared to ionic polymers; flux increased with current density. | Significantly greater than ionic polymer gels. | nih.govnih.gov |
| Carbopol 934P | 0.5, 0.6, 0.7 mA/cm² | Iontophoresis increased permeation, but less than HPMC gels. | Not specified. | nih.govnih.gov |
| NaCMC | 0.5, 0.6, 0.7 mA/cm² | Iontophoresis increased permeation, but less than HPMC gels. | Not specified. | nih.govnih.gov |
| PVA and PVP (Films) | Not Specified | Permeability increased with an increase in current density. | Not specified. | researchgate.net |
Injectable Formulations of this compound
The development of injectable formulations for this compound presents a significant challenge primarily due to its practical insolubility in water. nih.govnih.gov To overcome this, researchers have explored various solubilization techniques. One prominent method is mixed hydrotropy, which involves using a combination of solubilizing agents, known as hydrotropes, to synergistically increase the aqueous solubility of poorly soluble drugs. nih.govresearchgate.net
Studies have investigated the effect of hydrotropes like urea (B33335) and sodium citrate (B86180), both individually and in combination, on this compound's solubility. nih.govnih.gov Research demonstrated that while 30% solutions of sodium citrate and urea individually increased this compound's solubility by 5-fold and 25-fold respectively, a synergistic effect was observed when they were blended. nih.govnih.gov A mixed hydrotropic solution containing at least 20% urea and 10% sodium citrate was found to enhance the solubility of this compound by more than 250 times compared to its solubility in distilled water. nih.gov Another approach involves the use of arginine, where adjusting the pH of an arginine and this compound solution to between 6.5 and 8.7 can significantly enhance solubility. google.com
To address the inadequate stability of this compound in aqueous solutions, lyophilization (freeze-drying) has been employed. nih.govnih.gov This process allows for the creation of a stable, dry powder for injection that can be reconstituted with water before administration. nih.gov An aqueous injection of this compound developed using the mixed hydrotropic solubilization technique was successfully stabilized using this lyophilization method. nih.gov The resulting lyophilized product was found to be stable both physically and chemically. nih.govnih.gov
Table 1: Enhancement of this compound Solubility Using Hydrotropic Agents
| Solvent/Hydrotropic Solution | Fold Increase in Solubility (Compared to Distilled Water) | Reference |
|---|---|---|
| 30% Sodium Citrate Solution | > 5 | nih.gov |
| 30% Urea Solution | > 25 | nih.gov |
| Mixed Blend (≥20% Urea + 10% Sodium Citrate) | > 250 | nih.gov |
Targeted Drug Delivery Approaches for this compound
To refine the delivery profile of this compound, various targeted and controlled-release drug delivery systems have been investigated. drugbank.com These advanced formulations aim to direct the drug to a specific site of action or control its release over an extended period. jocpr.com Research has focused on multiple-unit type oral modified systems, such as microspheres and microcapsules, developed using techniques like ionotropic gelation and solvent evaporation. researchgate.netbenthamscience.com These systems often utilize pH-dependent polymers like Eudragit RS 100 or natural polymers such as guar gum and xanthan gum to achieve site-specific release, particularly for colon-targeted delivery. researchgate.netresearchgate.net The goal of these approaches is to create a sustained release profile, which can be achieved using carrier systems like algino-gelatin microspheres. benthamscience.com Other novel carriers explored for this compound include liposomes, niosomes, and polymeric micelles. tandfonline.comnih.gov
Liposomal Encapsulation of this compound
Liposomes, which are vesicular structures composed of phospholipid bilayers, are extensively studied for this compound delivery. nih.govjddtonline.info They can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers. This compound-loaded liposomes have been prepared using several methods, with the thin-film hydration technique being common. jddtonline.info Another approach involves proliposomes, which are dry, free-flowing granular products that form a liposomal dispersion upon hydration. nih.gov This method enhances stability and involves depositing a drug-lipid film onto a carrier like mannitol. nih.gov
The characteristics of this compound liposomes are influenced by their composition, such as the concentration of lipids like lecithin (B1663433) and cholesterol. tandfonline.comnih.gov Increasing the lecithin concentration has been shown to increase the entrapment efficiency of the reconstituted liposomes. nih.gov For instance, studies have shown that varying the drug-to-lecithin ratio from 0.1:0.5 to 0.1:2 increased the entrapment efficiency from approximately 50% to over 80%. nih.gov Researchers have also developed ultradeformable liposomes, which incorporate an "edge activator" like Tween 80, to enhance skin permeation for topical delivery. hanyang.ac.krjournaljpri.com Comparative studies have shown that niosomes (vesicles made from non-ionic surfactants) can offer better stability than liposomes for this compound delivery. tandfonline.com
Table 2: Characterization of Different this compound Liposomal Formulations
| Formulation Type | Preparation Method | Key Components | Entrapment Efficiency (%) | Vesicle Size (nm) | Reference |
|---|---|---|---|---|---|
| Proliposomes (Reconstituted) | Film-deposition on carrier | This compound, Lecithin (ratio 0.1:2) | 80.31 | ~500 | nih.gov |
| Conventional Liposomes | Thin film hydration | This compound, Phospholipids | Up to 90 | N/A | jddtonline.inforesearchgate.net |
| Traditional Liposomes (F1) | Lipid film hydration | This compound, Cholesterol | 76.8 | 577 | journaljpri.com |
| Ultra-deformable Liposomes (F2) | Lipid film hydration | This compound, Tween 60 | 58.3 | 218 | journaljpri.com |
| Ultradeformable Liposomes (ACF-DES-UDLs) | Lipid film hydration and extrusion | This compound, Deep Eutectic Solvent, Egg Phosphatidylcholine, Tween 80 | ~51.6 | ~100 | hanyang.ac.kr |
Polymeric Micelles for this compound Delivery
Polymeric micelles (PMs) are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. acs.orgnih.gov Their core-shell structure makes them ideal for encapsulating hydrophobic drugs like this compound, enhancing bioavailability and enabling controlled release. acs.orgacs.org
Research has focused on developing PMs from amphiphilic chitosan derivatives, such as N-octyl-N,O-succinyl chitosan (OSCS). acs.orgnih.gov These chitosan-based micelles are synthesized and loaded with this compound using techniques like evaporation. acs.orgnih.gov The drug loading and encapsulation efficiency are highly dependent on factors like the initial drug-to-polymer ratio and the pH of the medium. acs.orgnih.gov Studies show that the highest entrapment efficiency (EE) and loading capacity (LC) are often achieved at a pH of 5. acs.orgnih.gov For example, at a 30% initial this compound/polymer ratio at pH 5, an EE of 80.3% and an LC of 216.13 were reported. acs.orgnih.gov In contrast, at a highly acidic pH of 1.2, the EE and LC were significantly lower. acs.orgnih.gov The release profile from these pH-responsive PMs is also notable, with studies demonstrating a much faster and more complete release of this compound compared to the free drug. acs.org
Table 3: Entrapment Efficiency (EE) and Loading Capacity (LC) of this compound in Chitosan-Based Polymeric Micelles
| pH of Medium | Initial ACF/Polymer Ratio (%) | Entrapment Efficiency (EE) (%) | Loading Capacity (LC) | Reference |
|---|---|---|---|---|
| 5 | 30 | 80.3 | 216.13 | acs.orgnih.gov |
| 1.2 | N/A | 13.3 - 15.3 | 43.79 - 113.41 | acs.orgnih.gov |
| 6-8 | N/A | 52.4 - 80.3 | 52.52 - 216.13 | acs.orgnih.gov |
Pharmaceutical Excipient Compatibility with this compound
Preformulation studies are critical for developing stable dosage forms by evaluating the physicochemical compatibility between the active pharmaceutical ingredient (API) and various excipients. rjptonline.orgeaspublisher.com For this compound, compatibility with common tableting excipients has been investigated using thermal analysis methods like Differential Scanning Calorimetry (DSC) and non-thermal methods such as Fourier-transform infrared spectroscopy (FT-IR). rjptonline.orgsjf.eduresearchgate.net
These studies have revealed that this compound is compatible with many common excipients. However, a significant interaction has been consistently observed between this compound and magnesium stearate (B1226849), a widely used lubricant. sjf.eduresearchgate.netakjournals.com DSC and FT-IR analyses indicate that this interaction leads to the formation of the magnesium salt of this compound. sjf.eduakjournals.com Hot-stage microscopy (HSM) confirmed that this incompatibility is partly due to the dissolution of this compound into the melted magnesium stearate at elevated temperatures. sjf.edu Other excipients, including various disintegrants and polymers, have been found to be compatible, showing no significant interaction. rjptonline.orgsjf.edu
Table 4: Compatibility of this compound with Various Pharmaceutical Excipients
| Excipient | Compatibility Status | Analytical Method(s) Used | Reference |
|---|---|---|---|
| Magnesium Stearate | Incompatible (Interaction observed) | DSC, FT-IR, HSM | sjf.eduresearchgate.netakjournals.com |
| Microcrystalline Cellulose | Compatible | DSC, FT-IR | sjf.eduakjournals.com |
| Carbopol® 940 | Compatible | DSC, FT-IR | sjf.eduakjournals.com |
| Hydroxypropyl Methylcellulose (HPMC) | Compatible | DSC, FT-IR | sjf.eduakjournals.com |
| Aerosil® 200 (Colloidal Silicon Dioxide) | Compatible | DSC, FT-IR | sjf.eduakjournals.com |
| Starch 1500 | Compatible | DSC, FT-IR | rjptonline.org |
| Croscarmellose Sodium | Compatible | DSC, FT-IR | rjptonline.org |
| Sodium Starch Glycolate | Compatible | DSC, FT-IR | rjptonline.org |
Pharmacogenomics and Personalized Medicine in Aceclofenac Therapy
Genetic Polymorphisms Influencing Aceclofenac Metabolism
The metabolism of this compound is a complex process involving multiple enzymatic pathways. After administration, it is metabolized into several active and inactive compounds. Genetic variations, or polymorphisms, in the genes encoding these metabolic enzymes can significantly alter their activity, leading to marked differences in drug exposure and patient outcomes. The primary enzymes involved are from the Cytochrome P450 (CYP) family for phase I metabolism and the UDP-glucuronosyltransferase (UGT) superfamily for phase II metabolism. nih.gov
The cytochrome P450 enzyme CYP2C9 is a major enzyme responsible for the metabolism of many NSAIDs. nih.govmdpi.com It is estimated that the CYP2C9 enzyme metabolizes approximately 50% of an this compound dose. eugenomic.com this compound is converted by CYP2C9 to 4'-hydroxy-aceclofenac. eugenomic.com
The CYP2C9 gene is highly polymorphic, with over 60 known variant alleles. hee.nhs.uk The most clinically significant and common variants are CYP2C92 and CYP2C93. mdpi.comeugenomic.com These alleles result in enzymes with decreased or no function, respectively. hee.nhs.uknih.gov Individuals carrying these variants are classified as "intermediate metabolizers" (IMs) if they have one reduced-function allele or "poor metabolizers" (PMs) if they have two. mdpi.com
Carriers of these low-activity alleles exhibit reduced clearance of this compound, leading to higher plasma concentrations and a prolonged half-life of the drug. eugenomic.comnih.gov While some research suggests that the clinical impact may be moderated by the fact that this compound is metabolized by multiple pathways, genotype-guided selection is considered a potentially safer approach for patients requiring chronic NSAID therapy. mdpi.com
Table 1: Function of Common CYP2C9 Alleles
| Allele Name | Functional Status | Assigned Activity Value | Impact on Enzyme |
|---|---|---|---|
| CYP2C9*1 | Normal Function | 1.0 | Normal enzyme activity. hee.nhs.uk |
| CYP2C9*2 | Decreased Function | 0.5 | Reduced enzyme activity. hee.nhs.uk |
Following phase I metabolism, this compound and its primary metabolite, diclofenac (B195802), undergo phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion. eugenomic.comnih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov The UGT superfamily of enzymes, particularly isoforms like UGT2B7, are involved in the glucuronidation of NSAIDs. mdpi.comnih.gov
Genetic Markers for this compound Efficacy Prediction
The prediction of therapeutic efficacy based on genetic markers is a key goal of personalized medicine. For this compound, variations in pharmacokinetic parameters due to genetic polymorphisms could theoretically influence its effectiveness. For example, individuals who are CYP2C9 poor metabolizers have higher systemic exposure to the drug, which might lead to a more pronounced analgesic and anti-inflammatory response.
However, the scientific literature focusing specifically on genetic predictors for this compound efficacy is limited. Most pharmacogenomic research on this compound and other NSAIDs has concentrated on the risk of toxicity rather than on variable effectiveness. nih.gov While studies on other NSAIDs like celecoxib (B62257) have explored the link between CYP2C9 genotype and efficacy with controversial results, similar dedicated studies for this compound are not yet prominent. nih.govdrugbank.com Therefore, at present, there are no validated genetic markers consistently used in clinical practice to predict how effective this compound will be for a given patient.
Genetic Markers for this compound Toxicity Risk Prediction
The most significant clinical application of pharmacogenomics in this compound therapy is the prediction of toxicity risk. Adverse drug reactions to NSAIDs, particularly gastrointestinal (GI) bleeding, are a major concern. researchgate.net
The strongest evidence for a genetic link to this compound toxicity involves CYP2C9 polymorphisms. As carriers of the CYP2C92 and especially the CYP2C93 alleles have reduced metabolic capacity, they experience higher plasma concentrations of the drug for longer periods. eugenomic.comnih.gov This increased exposure elevates the risk of dose-dependent adverse effects, most notably acute GI bleeding. eugenomic.comnih.govresearchgate.net Case-control studies have demonstrated that an inherited impairment of CYP2C9 activity significantly increases this risk for patients treated with various NSAIDs metabolized by this enzyme. nih.govnih.gov Pre-emptive genotyping for CYP2C9 variants can identify patients at a higher baseline risk, allowing for the consideration of alternative therapies not metabolized by CYP2C9. mdpi.comnih.gov
Table 2: Clinical Implications of CYP2C9 Phenotype on this compound Therapy
| Phenotype | Genotype Examples | Metabolic Capacity | Clinical Implication for this compound |
|---|---|---|---|
| Normal Metabolizer (NM) | 1/1 | Normal | Standard risk of toxicity at recommended doses. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Reduced | Increased drug exposure; higher risk of dose-dependent toxicity (e.g., GI bleeding). eugenomic.comnih.gov |
Development of Biomarkers for Personalized this compound Therapy
The development of validated biomarkers is essential for translating pharmacogenomic knowledge into clinical practice and achieving personalized medicine. nih.govaapsnewsmagazine.org A biomarker is a measurable characteristic that indicates a biological state or response to a therapeutic intervention. aapsnewsmagazine.org
For this compound, the CYP2C9 genotype is the most promising and well-studied biomarker. mdpi.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for the use of CYP2C9 genotype in prescribing NSAIDs, providing a framework for genotype-guided therapy. mdpi.comnih.gov The goal is to use this genetic information to select the right drug for the right patient, moving away from a "one-size-fits-all" approach. acrconvergencetoday.org
Future research may focus on:
Validating other genetic markers: Investigating the role of UGT polymorphisms and genes related to the drug's mechanism of action (e.g., PTGS1 and PTGS2, which encode COX enzymes) could provide a more comprehensive risk profile. researchgate.net
Developing composite biomarker panels: Combining multiple genetic markers with clinical risk factors could enhance the predictive power for both efficacy and toxicity. mdpi.com
Prospective clinical trials: Trials are needed to definitively establish the clinical utility and cost-effectiveness of pre-emptive genotyping for guiding this compound therapy, particularly in reducing adverse events like GI bleeding. acrconvergencetoday.org
By integrating these biomarkers into clinical decision-making, healthcare providers can better tailor this compound treatment to an individual's genetic makeup, ultimately improving patient safety and outcomes. nih.gov
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4'-hydroxy-aceclofenac |
| Diclofenac |
| 4'-hydroxy-diclofenac |
Comparative Effectiveness Research Cer with Aceclofenac
Head-to-Head Comparisons of Aceclofenac with Other Analgesics
Numerous randomized clinical studies have been conducted to compare the efficacy of this compound with other non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics across a variety of painful conditions. The evidence generally indicates that this compound is at least as effective as its comparators in reducing pain and improving physical function. nih.govdovepress.comresearchgate.net
In the treatment of osteoarthritis (OA) , this compound has demonstrated comparable efficacy to several other NSAIDs. nih.gov Multicenter, randomized, double-blind trials have shown that this compound is as effective as diclofenac (B195802), piroxicam (B610120), and naproxen (B1676952) in improving pain intensity and functional capacity. nih.govsemanticscholar.orgnih.gov For instance, in a 12-week study involving 397 patients with knee OA, this compound and diclofenac produced similar significant improvements in pain intensity, joint tenderness, and functional capacity. nih.gov However, some studies have suggested superior outcomes with this compound. One randomized, double-blind study found this compound to be statistically superior to diclofenac in improving Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores and reducing joint tenderness in patients with OA. nih.govjddtonline.info Similarly, a patient's subjective assessment of pain relief showed significantly greater efficacy with this compound, with 71% of patients reporting improvement compared to 59% with diclofenac. nih.govsemanticscholar.org When compared with etoricoxib (B1671761) for OA, the results are mixed. One study found this compound to be superior in changing the visual analogue scale score and osteoarthritic severity index, while etoricoxib was superior in the WOMAC osteoarthritic index. bvsalud.orgresearchgate.net Another study found no statistically significant difference between the two drugs in improving OA symptoms after six weeks. jkscience.org
For rheumatoid arthritis (RA) , this compound has been shown to be at least as effective as diclofenac, ketoprofen, indomethacin (B1671933), and tenoxicam (B611289) in reducing pain intensity and joint inflammation, as well as improving morning stiffness and hand grip strength. dovepress.comnih.govresearchgate.net In a four-week, double-blind, randomized, placebo-controlled study, this compound significantly improved the Ritchie articular index, duration of morning stiffness, joint swelling, and pain compared to placebo. nih.gov Comparative trials found no significant between-group differences in the reduction of joint inflammation (assessed by Ritchie Index scores) when comparing this compound to diclofenac, ketoprofen, and tenoxicam. dovepress.comresearchgate.net
In the management of ankylosing spondylitis (AS) , this compound is at least as effective as naproxen, indomethacin, and tenoxicam in reducing pain and morning stiffness and improving mobility. dovepress.comresearchgate.net Twelve-week clinical trials showed significant reductions in pain intensity from baseline with this compound and its comparators, with no significant differences observed between the treatment groups. dovepress.com
For acute pain conditions such as low back pain (LBP) and post-operative pain , this compound has also proven effective. In a study on post-extraction dental pain, this compound showed a more rapid onset of pain relief and a prolonged duration of action in the immediate postoperative period compared to diclofenac sodium. scialert.net A comparative study assessing analgesics for LBP found that the reduction in pain scores was more pronounced with combination therapies or piroxicam compared to this compound alone. researchgate.net
| Comparator | Key Efficacy Findings | Reference |
|---|---|---|
| Diclofenac | This compound was statistically superior in improving WOMAC scores and joint tenderness. In another study, 71% of patients on this compound reported pain improvement vs. 59% on diclofenac. | nih.govnih.govjddtonline.info |
| Piroxicam | This compound demonstrated comparable efficacy in reducing pain and improving functional capacity. | nih.govdovepress.com |
| Naproxen | This compound showed similar efficacy in reducing pain and improving function in patients with OA. | nih.govnih.gov |
| Etoricoxib | Mixed results: One study showed this compound was superior in VAS score change, while etoricoxib was superior in WOMAC index. Another study found no significant difference in efficacy. | bvsalud.orgresearchgate.netjkscience.org |
| Paracetamol | This compound was more effective in reducing pain and improving functional capacity. | nih.gov |
| Condition | Comparator | Key Efficacy Findings | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | Diclofenac | At least as effective in reducing pain intensity and joint inflammation. | dovepress.comresearchgate.net |
| Ketoprofen | Comparable efficacy in improving Ritchie Index scores, morning stiffness, and hand grip strength. | dovepress.comresearchgate.net | |
| Indomethacin | As effective as this compound in reducing pain and improving functional capacity. | dovepress.comresearchgate.net | |
| Ankylosing Spondylitis | Naproxen | At least as effective in reducing pain and morning stiffness. | dovepress.com |
| Indomethacin | Comparable efficacy in reducing pain intensity and improving mobility. | dovepress.comresearchgate.net |
Real-World Effectiveness Studies of this compound
Real-world evidence from large observational studies complements the findings from randomized controlled trials, providing insights into the effectiveness of this compound in routine clinical practice. These studies generally reflect the positive outcomes seen in controlled environments.
The European Observational Cohort Study, which assessed this compound for inflammatory pain in daily practice, reported high satisfaction rates among both patients and physicians. ima-press.net This indicates that this compound is considered an effective treatment choice in the management of inflammatory pain under real-world conditions. ima-press.net
Another significant real-world study is the SAMM (Safety of this compound vs Diclofenac in the Management of Rheumatic Diseases) study, a large prospective, open-label, multicenter study. It compared the safety and efficacy of this compound with diclofenac in patients with rheumatic diseases, further establishing its role and performance in a typical patient population. ima-press.net
Health Economic Evaluations of this compound
Health economic evaluations assess the value of a medical intervention by comparing its costs and health outcomes against alternatives. For this compound, these evaluations have considered its cost-effectiveness, budget impact, and associated resource utilization.
A pharmacoeconomic analysis based on 1996 cost data estimated that the iatrogenic cost factor (ICF)—a measure of costs arising from adverse events and lack of efficacy—for this compound was significantly lower than that for other NSAIDs like diclofenac, indomethacin, ketoprofen, and naproxen in the treatment of RA, OA, and AS. nih.govresearchgate.net While the study found no significant difference in the ICF between this compound and piroxicam, it highlighted that a lower incidence of adverse events can lead to greater cost-effectiveness. nih.govdovepress.com
More recent studies have continued this line of inquiry. A comparative study of this compound, lornoxicam (B1675139), and diclofenac in patients with musculoskeletal disorders concluded that while all three were equally effective as analgesics, this compound was more cost-effective than lornoxicam because it is cheaper, and both had a better safety profile than diclofenac. researchgate.netijpsr.comresearchgate.net
However, in a comparison with etoricoxib for acute low back pain, while both drugs were found to be clinically effective, an average cost-effectiveness ratio (ACER) calculation indicated that etoricoxib was the more cost-effective intervention. tandfonline.com Conversely, a study comparing etodolac (B1671708) and this compound for low back pain found etodolac to be more cost-effective despite being more expensive, due to better therapeutic effect. ispor.org These findings underscore that the relative cost-effectiveness of this compound can be indication-specific and dependent on the comparator drug.
Resource utilization in the context of NSAID therapy includes direct costs like drug acquisition and physician visits, as well as indirect costs stemming from managing side effects, such as additional medical visits, diagnostic tests, and hospital stays. nih.gov
Future Research Trajectories for Aceclofenac
Exploration of Novel Therapeutic Indications for Aceclofenac
Beyond its established use for pain and inflammation in rheumatic diseases, research is beginning to uncover the potential of this compound in other therapeutic areas. carehospitals.comapollopharmacy.in These investigations are driven by its effects on various biological pathways that extend beyond cyclooxygenase (COX) inhibition.
Oncology : Several studies suggest that NSAIDs may play a role in cancer prevention and treatment by interfering with the tumor inflammatory microenvironment. mdpi.comfrontiersin.org Research indicates that NSAIDs could reduce the risk of distant metastasis in cancers such as colorectal, esophageal, breast, and lung cancer. mdpi.comsciencedaily.com Future studies may focus on this compound's specific potential to inhibit tumor progression, enhance the efficacy of conventional cancer therapies, and reduce metastasis. mdpi.comresearchgate.net
Neuropsychiatric Disorders : Emerging evidence points towards the therapeutic potential of anti-inflammatory agents in managing psychiatric conditions where neuroinflammation is a key pathological feature. A study using an animal model of schizophrenia found that this compound reversed certain behavioral deficits and reduced the expression of inflammatory markers in the brain, such as Tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov This suggests this compound could be explored as a potential adjunctive therapy in schizophrenia and other neuroinflammatory disorders. nih.gov
Infectious Diseases : Recent research has highlighted the antibacterial and antibiofilm properties of this compound. One study found it demonstrated significant antibacterial activity against pathogens like E. faecalis, S. aureus, and E. coli and was effective in both preventing biofilm formation and eradicating mature biofilms. ukaazpublications.com This opens up the possibility of repurposing this compound for treating healthcare-associated infections, potentially in combination with standard antibiotics. ukaazpublications.com
Table 1: Investigational Therapeutic Areas for this compound
| Therapeutic Area | Potential Application | Key Research Findings |
|---|---|---|
| Oncology | Cancer prevention and adjunct therapy | NSAIDs may reduce metastasis in various cancers; they interfere with the tumor microenvironment. mdpi.comsciencedaily.com |
| Neuropsychiatry | Adjunctive treatment for schizophrenia | Reversed behavioral deficits and reduced brain inflammation markers (TNF-α, IL-1β) in an animal model. nih.gov |
| Infectious Diseases | Treatment of bacterial infections | Exhibited antibacterial and antibiofilm activity against several healthcare-associated pathogens. ukaazpublications.com |
Combinatorial Therapeutic Strategies Involving this compound
To enhance analgesic efficacy and target multiple pain pathways, researchers are actively investigating the use of this compound in combination with other therapeutic agents. This approach aims to achieve synergistic effects, allowing for more comprehensive pain management. nih.govnih.gov
With Muscle Relaxants : For conditions like acute low back pain, combining this compound with a muscle relaxant such as thiocolchicoside (B1682803) has shown promise. An observational study reported that the combination therapy resulted in a more pronounced decrease in pain severity compared to this compound alone. rjptonline.org
With Neuromodulators : In patients with chronic osteoarthritis pain showing signs of central sensitization, combining this compound with an anticonvulsant like pregabalin (B1679071) has proven effective. eco-vector.com This combination therapy was shown to be superior to this compound monotherapy in reducing pain intensity and anxiety. eco-vector.com
With Disease-Modifying Antirheumatic Drugs (DMARDs) : In rheumatoid arthritis, the combination of this compound and methotrexate (B535133) is being explored for its potential to modulate the immune response. nih.gov This regimen may regulate immunological pathways by affecting the Th1/Th17 axis, thereby reducing inflammation. nih.gov
With Antibiotics : Building on its potential antimicrobial properties, research has shown a synergistic effect when this compound is combined with the antibiotic rifampicin (B610482) against E. coli, suggesting a role in treating specific bacterial infections. ukaazpublications.com
Table 2: Efficacy of this compound Combination Therapies from Select Studies
| Combination | Indication | Key Efficacy Findings | Reference Study |
|---|---|---|---|
| This compound + Paracetamol | Osteoarthritis Flare-up | Superior pain intensity difference (SPID over 4h: -5.46 vs -3.63 for monotherapy). | Pareek et al. nih.gov |
| This compound + Thiocolchicoside | Acute Low Back Pain | Greater reduction in pain intensity on Day 7 (VAS score: 2.5 vs 3.9 for monotherapy). | R. J. of Pharmacy and Technology rjptonline.org |
| This compound + Pregabalin | Osteoarthritis with Nociplastic Pain | Significant decrease in pain at rest after 42 days compared to monotherapy. | Filatova et al. eco-vector.com |
| This compound + Methotrexate | Rheumatoid Arthritis | Proposed to modulate the Th1/Th17 axis to reduce inflammation. | PubMed nih.gov |
Advanced Mechanistic Studies on this compound Actions
While the primary mechanism of this compound is the inhibition of COX enzymes, particularly with a preference for COX-2, advanced studies are elucidating a more complex, multifactorial mode of action. patsnap.comnih.govjemds.in These investigations reveal that this compound and its metabolites influence a variety of cellular processes involved in inflammation and tissue homeostasis. nih.gov
Inhibition of Pro-inflammatory Mediators : Beyond inhibiting prostaglandin (B15479496) synthesis, this compound has been shown to suppress the production of several key inflammatory cytokines, including IL-1β, IL-6, and TNF. nih.govdrugbank.com It can also decrease the production of nitrous oxide in human articular chondrocytes. drugbank.comresearchgate.net
Modulation of Cell Adhesion : this compound can interfere with the initial steps of inflammation by affecting neutrophil activity. It has been found to decrease the expression of the adhesion molecule L-selectin on neutrophils, which diminishes their ability to adhere to the endothelium. drugbank.comnih.gov
Chondroprotective Effects : this compound exhibits properties that may help protect cartilage. It has been shown to stimulate the synthesis of glycosaminoglycans in osteoarthritic cartilage. nih.govdrugbank.com This effect is partly attributed to its active metabolite, 4'-hydroxythis compound (B13806639), which suppresses the production of matrix-degrading enzymes. drugbank.com
COX-Independent Pathways : Accumulating evidence suggests that the therapeutic effects of NSAIDs may involve mechanisms beyond COX inhibition, including interactions with endocannabinoid, nitric oxide, and monoaminergic systems. researchgate.net Future research will likely continue to explore these non-canonical pathways to fully understand this compound's spectrum of activity.
| Matrix Metalloproteinases | Suppresses production (via metabolite) | Protects cartilage from degradation. drugbank.com |
Long-Term Safety and Efficacy Registries for this compound
To complement data from controlled clinical trials, long-term observational studies and registries are crucial for understanding the real-world safety and effectiveness of this compound. These studies provide valuable insights into its performance in large, diverse patient populations over extended periods.
A 12-month observational study (AELITA) involving 611 patients with osteoarthritis found that this compound was effective for the long-term management of chronic pain. ima-press.net In patients who completed the study, the average pain severity on a VAS scale decreased significantly from 6.5 cm at baseline to 1.4 cm at 12 months. ima-press.net Adverse reactions, primarily mild to moderate dyspepsia, were observed in about 30% of patients. ima-press.net
Another large-scale, 4-week observational study of a controlled-release formulation of this compound in 14,543 patients confirmed its safety in routine clinical practice. dntb.gov.ua The study reported a low incidence of adverse drug reactions (0.74%), with no serious unexpected reactions. dntb.gov.ua
A retrospective analysis of patients with non-specific low back pain found that over a 20-month period, treatment with this compound was associated with a lower risk of pain chronicity and recurrence compared to other NSAIDs like nimesulide, lornoxicam (B1675139), and dexketoprofen. nih.gov
| Retrospective LBP Study | ~20 months | 251 patients with Low Back Pain (LBP) | this compound showed a lower risk of LBP chronicity and recurrence compared to other NSAIDs. nih.gov |
Role of this compound in Integrated Pain Management Approaches
Modern pain management is shifting away from an opioid-centric model towards integrated, multimodal analgesia. apsf.org This strategy involves using a combination of different drugs and techniques that act on various pain pathways to achieve synergistic effects, improve pain control, and reduce the reliance on opioids and their associated side effects. nih.govnih.gov
This compound, as an effective NSAID, is a cornerstone of many multimodal analgesia regimens. nih.gov It is frequently incorporated into Enhanced Recovery After Surgery (ERAS) protocols, which are designed to improve postoperative outcomes and shorten hospital stays. nih.govnih.gov In this context, this compound is typically combined with other non-opioid analgesics like acetaminophen, neuromodulators such as gabapentinoids, and regional anesthetic techniques. apsf.orgclinicaltrials.gov The rationale is to target both peripheral inflammation (with this compound) and central pain processing simultaneously. This integrated approach is critical for managing postoperative pain, reducing complications, and facilitating earlier mobilization and recovery. apsf.orgyoutube.com
Big Data and Artificial Intelligence in this compound Research
The fields of big data and artificial intelligence (AI) offer powerful new tools to advance this compound research. While specific applications to this compound are still emerging, the potential is vast.
Big Data Analytics : Large datasets from electronic health records, insurance claims, and long-term observational registries (like those mentioned in section 12.4) can be mined to perform large-scale pharmacovigilance. This can help identify rare adverse events, understand long-term safety profiles across diverse populations, and discover factors that predict patient response to this compound. Furthermore, analyzing these datasets could help in drug repurposing by identifying correlations between this compound use and outcomes in diseases outside its current indications.
Artificial Intelligence and Machine Learning : AI algorithms can be employed for more advanced mechanistic studies. For instance, machine learning models could analyze complex data from genomic or proteomic studies to identify novel molecular targets of this compound or its metabolites, going beyond known pathways like COX inhibition. researchgate.net AI can also be used in computational chemistry to predict the efficacy and potential toxicity of new combinatorial therapies involving this compound or to design novel derivatives of the compound with improved therapeutic profiles.
Q & A
Q. What experimental designs are recommended for optimizing aceclofenac formulations to enhance solubility and bioavailability?
A 3² factorial design or Box-Behnken Design (BBD) is widely used to study the effects of independent variables (e.g., polymer concentrations, drug loading) on responses like entrapment efficiency and dissolution rate . For instance, a 3² factorial design with PEG 6000 and sodium lauryl sulfate (SLS) as variables revealed optimal ratios for solid dispersion preparation, improving this compound dissolution by 25–40% compared to pure drug . BBD with response surface methodology (RSM) further refines formulation parameters, enabling predictive modeling of particle size and drug release kinetics .
Q. How can release kinetics of this compound from sustained-release formulations be modeled?
The Korsmeyer-Peppas model is critical for analyzing drug release mechanisms. For spherical matrices (e.g., microbeads or nanosponges), an exponent n ≤ 0.43 indicates Fickian diffusion, while 0.43 < n < 0.85 suggests anomalous transport (combined diffusion/polymer relaxation) . For example, this compound-loaded gellan-linseed microbeads exhibited n = 0.58, indicating non-Fickian release, which requires optimization of crosslinking density to balance diffusion and matrix erosion .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
HPLC with UV detection is the gold standard for this compound quantification in plasma, synovial fluid, and formulations due to its specificity (LOQ: 0.1 µg/mL) . LC-MS/MS is preferred for metabolite profiling (e.g., diclofenac, 4′-hydroxythis compound) with sensitivity down to 0.05 ng/mL . For polymorphic characterization, DSC and XRPD are used to confirm crystalline-to-amorphous transitions in solid dispersions, critical for solubility enhancement .
Advanced Research Questions
Q. How does this compound metabolism impact its pharmacological and ecological profiles?
this compound is metabolized in vivo to diclofenac, a potent COX inhibitor, via deacetylation . In cattle, >95% of administered this compound converts to diclofenac within 24 hours, posing ecological risks to vultures exposed to livestock carcasses . This necessitates species-specific pharmacokinetic studies to assess interspecies metabolic variations and environmental toxicity .
Q. What methodologies resolve contradictions in COX-1/COX-2 selectivity studies of this compound?
Conflicting in vitro data arise from assay duration and metabolite interference. Short-term human whole-blood assays show minimal COX inhibition by this compound itself, while long-term assays (24–48 hours) reveal inhibition due to diclofenac accumulation . Use of selective COX-2 inhibitors (e.g., celecoxib) as controls and metabolite-specific assays (e.g., LC-MS/MS) can clarify time-dependent effects .
Q. How do formulation parameters influence this compound’s chondroprotective effects in osteoarthritis models?
Polymer selection (e.g., sodium alginate vs. Eudragit RS100) modulates drug release at synovial sites. Microspheres with sustained release (t50% = 6–8 hours) enhance cartilage matrix synthesis by maintaining synovial fluid concentrations above 0.39 µmol/L, the threshold for COX-2 inhibition . In vitro chondrocyte models show this compound increases glycosaminoglycan synthesis by 30% vs. controls, but efficacy depends on burst-release minimization .
Q. What statistical approaches are optimal for analyzing multifactorial this compound studies?
Multivariate ANOVA and polynomial regression models (e.g., Y = B₀ + B₁X₁ + B₂X₂ + B₃X₃ + ...) identify interactions between variables like drug concentration (X₁) and polymer ratio (X₂) . For clinical data, mixed-effects models account for interpatient variability in pain score reductions (e.g., WOMAC index) . MedCalc or Design Expert 12.0.7.0 are recommended for power analysis and response surface optimization .
Methodological Guidance
- For solubility enhancement : Use fusion methods with PEG 6000 (1250–1750 mg) and SLS (125–375 mg) in a 3² factorial design to maximize amorphous content .
- For ecological risk assessment : Conduct in vivo bovine studies with LC-MS/MS to quantify diclofenac residues in plasma and tissues .
- For COX inhibition assays : Combine short-term (2-hour) and long-term (24-hour) whole-blood tests to differentiate parent drug vs. metabolite effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
